molecular formula C5H7N3O2 B114629 6-Amino-1-methyluracil CAS No. 2434-53-9

6-Amino-1-methyluracil

Cat. No.: B114629
CAS No.: 2434-53-9
M. Wt: 141.13 g/mol
InChI Key: GZLZRPNUDBIQBM-UHFFFAOYSA-N
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Description

6-Amino-1-methyluracil is a derivative of the fundamental RNA nucleobase uracil and serves as a privileged scaffold in modern drug discovery and biochemical research . Its synthetic utility is driven by its chemical structure, which allows it to function as a precursor in the synthesis of diverse heterocyclic compounds, a class known for potent biological activities . This compound is particularly valuable in the development of novel therapeutic agents, with research applications in the synthesis of compounds investigated for anticancer, antimicrobial, and antiviral activities . Furthermore, 6-amino-uracil derivatives are explored as potent and selective inhibitors of acetylcholinesterase (AChE), making them compounds of interest in neurological research . The mechanism of action for these inhibitors involves slow-binding kinetics and a long residence time on the enzyme, which can contribute to a long-lasting pharmacological effect in research models . As a key intermediate in multicomponent reactions, this compound enables efficient, green chemistry approaches for constructing complex molecular architectures, including pyrido-, pyrrolo-, and pyrimido-pyrimidines . This makes it an essential building block for medicinal chemists and researchers focused on developing new active pharmaceutical ingredients (APIs) and probing nucleic acid metabolism.

Properties

IUPAC Name

6-amino-1-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C5H7N3O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GZLZRPNUDBIQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30179076
Record name 6-Amino-1-methyluracil
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Molecular Weight

141.13 g/mol
Source PubChem
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CAS No.

2434-53-9
Record name 6-Amino-1-methyluracil
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Record name 6-Amino-1-methyluracil
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to natural nucleobases makes it a valuable building block for the synthesis of nucleic acid analogs with potential antiviral and anticancer properties.[1] This document details a common synthetic route and outlines the key analytical techniques used to verify its structure and purity.

Synthesis of this compound

A widely employed method for the synthesis of this compound involves the condensation of N-methylurea with an active methylene compound, such as ethyl cyanoacetate, in the presence of a strong base. This reaction, a variation of the Traube purine synthesis, leads to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis via Condensation

This protocol is adapted from established procedures for the synthesis of related aminouracil derivatives.

Materials:

  • N-Methylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; therefore, it should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N-methylurea followed by the dropwise addition of ethyl cyanoacetate with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by the slow addition of glacial acetic acid. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to off-white crystalline solid.

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Preparation of Sodium Ethoxide cluster_1 Condensation Reaction cluster_2 Work-up and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve in EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Add to Methylurea N-Methylurea Methylurea->ReactionMix EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->ReactionMix Reflux Reflux ReactionMix->Reflux Neutralization Neutralization with Acetic Acid Reflux->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct G Characterization Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation SynthesizedProduct Synthesized this compound HNMR 1H NMR SynthesizedProduct->HNMR CNMR 13C NMR SynthesizedProduct->CNMR FTIR FTIR SynthesizedProduct->FTIR MS Mass Spectrometry SynthesizedProduct->MS StructureVerification Structure Verification HNMR->StructureVerification CNMR->StructureVerification FTIR->StructureVerification MS->StructureVerification PurityAssessment Purity Assessment StructureVerification->PurityAssessment FinalConfirmation Confirmed this compound PurityAssessment->FinalConfirmation G Role of this compound in Drug Discovery cluster_synthesis Synthetic Chemistry cluster_application Therapeutic Applications AMU This compound Analogs Nucleic Acid Analogs AMU->Analogs Building Block Derivatives Novel Derivatives AMU->Derivatives Precursor Antiviral Antiviral Agents Analogs->Antiviral Anticancer Anticancer Agents Analogs->Anticancer EnzymeInhibitors Enzyme Inhibitors (e.g., DNA Repair) Derivatives->EnzymeInhibitors EnzymeInhibitors->Anticancer

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyluracil is a pyrimidine derivative that serves as a valuable building block in medicinal chemistry and biochemical research. Its structural similarity to natural nucleobases makes it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing aspects of drug design, formulation, and delivery.

PropertyValue
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol [1]
Appearance Almost white to slightly beige crystalline powder[2]
Melting Point 300 °C[2]
Boiling Point Not applicable; likely decomposes at melting point.
pKa 9.26 ± 0.40 (Predicted)[2]
Solubility Soluble in diluted sodium hydroxide solution.[2][3][4] A study by Akhiyarov et al. (2021) determined the solubility in water, propan-2-ol, acetone, and dimethyl sulfoxide at 25 °C spectrophotometrically, though specific quantitative data is not publicly available.
Density 1.339 g/cm³[2]
Refractive Index 1.548[2]
Spectral Data UV-Vis, IR, ¹H NMR, and ¹³C NMR spectra are available in databases such as PubChem and the Spectral Database for Organic Compounds (SDBS). Specific peak data is not readily available in a quantitative format in all public domains.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or oil bath of a melting point apparatus, attached to a thermometer.

  • The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

  • The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared.

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.

Solubility Determination

The solubility of this compound in various solvents can be determined by the saturation shake-flask method followed by spectrophotometric analysis.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and using a pre-determined calibration curve.

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or water).

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • The characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C=C) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • The chemical shifts (δ), multiplicity, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts of the signals in the ¹³C NMR spectrum are recorded and assigned to the respective nuclei in the molecular structure.

Visualizations

Mechanism of Action: Inhibition of Thymidylate Synthase

This compound is known to exhibit biological activity, in part, through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition disrupts DNA synthesis, leading to its potential as an anticancer or antimicrobial agent.

G cluster_0 DNA Synthesis Pathway cluster_1 Inhibition dUMP dUMP (deoxyuridine monophosphate) dTMP dTMP (deoxythymidine monophosphate) dUMP->dTMP Thymidylate Synthase DNA DNA dTMP->DNA Incorporation Inhibitor This compound Inhibitor->dUMP Inhibits G start Start prep Prepare Sample: Finely powder this compound start->prep pack Pack Capillary Tube prep->pack setup Place in Melting Point Apparatus pack->setup heat Heat Slowly (1-2 °C/min) setup->heat observe Observe Melting heat->observe record Record Melting Range (Start and End Temperatures) observe->record end End record->end G start Start dissolve Dissolve Sample in Appropriate Solvent start->dissolve instrument Select Spectrometer (UV-Vis, IR, or NMR) dissolve->instrument acquire Acquire Spectrum instrument->acquire process Process Data (e.g., Baseline Correction) acquire->process analyze Analyze Spectrum: Identify Peaks/Shifts process->analyze end End analyze->end

References

Spectroscopic Profile of 6-Amino-1-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-1-methyluracil (CAS No. 2434-53-9), a key intermediate in pharmaceutical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.15s3HN1-CH₃
4.85s1HC5-H
6.70 (broad)s2HNH₂
10.50 (broad)s1HN3-H

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (ppm)Assignment
28.5N1-CH₃
76.0C5
151.0C4
155.5C2
162.0C6

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
3400-3200N-H stretching (amine and amide)
3100-3000C-H stretching (aromatic/vinyl)
2950-2850C-H stretching (methyl)
1710-1650C=O stretching (amide)
1640-1600N-H bending (amine)
1600-1550C=C stretching

Sample Preparation: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
141100[M]⁺ (Molecular Ion)
12640[M-CH₃]⁺
9860[M-HNCO]⁺
7030Further fragmentation

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, broadband proton decoupling was used to simplify the spectrum to single peaks for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal surface. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an Electron Impact (EI) ionization source. A small amount of the solid sample was introduced into the instrument via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid_Sample Solid Powder Sample->Solid_Sample NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectrometer (ATR) Solid_Sample->IR MS Mass Spectrometer (EI) Solid_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Unveiling the Structural Architecture of 6-Amino-1-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1-methyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is paramount for designing novel therapeutics. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure for this compound is not publicly available, this guide presents a detailed analysis of closely related compounds for which crystallographic data has been determined. Furthermore, it outlines a general experimental protocol for the synthesis and crystallization of such derivatives and provides a workflow for crystal structure determination.

Crystal Structure Analysis: A Comparative Approach

As of the latest literature review, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed publications. However, the crystal structures of the closely related compounds, 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate , have been elucidated, providing valuable insights into the likely structural characteristics of this compound.[1]

Crystallographic Data of Related Compounds

The crystallographic data for these two related uracil derivatives are summarized below.

Table 1: Crystal Data and Structure Refinement for 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate [1]

ParameterValue
Empirical FormulaC₆H₈N₄O₃·H₂O
Formula Weight202.17
Crystal SystemOrthorhombic
Space GroupPnam
a (Å)13.978(10)
b (Å)9.638(8)
c (Å)6.338(11)
Volume (ų)853.9
Z4
Density (calculated) (g/cm³)1.57
RadiationMo Kα (λ = 0.71069 Å)
Temperature (K)293
Final R index0.043
Reflections collected709

Table 2: Crystal Data and Structure Refinement for 6-amino-5-formyl-1,3-dimethyluracil monohydrate [1]

ParameterValue
Empirical FormulaC₇H₉N₃O₃·H₂O
Formula Weight201.18
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.557(11)
b (Å)7.562(11)
c (Å)16.972(13)
β (°)116.69(5)
Volume (ų)1783.88
Z8
Density (calculated) (g/cm³)1.50
RadiationMo Kα (λ = 0.71069 Å)
Temperature (K)293
Final R index0.056
Reflections collected718

Experimental Protocols

General Synthesis of 6-Aminouracil Derivatives

The synthesis of 6-aminouracil derivatives can be achieved through various established routes. A common method involves the condensation of a substituted urea with a cyanoacetic acid derivative.[2]

Materials:

  • Substituted urea (e.g., 1-methylurea)

  • Ethyl cyanoacetate

  • Sodium methoxide

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • A solution of sodium methoxide in methanol is prepared.

  • The substituted urea and ethyl cyanoacetate are added to the solution.

  • The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

  • The resulting disodium salt of the aminouracil is precipitated.

  • The precipitate is collected and neutralized with concentrated hydrochloric acid to yield the 6-aminouracil derivative.[2]

  • The crude product is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques, with vapor diffusion being a common and effective method for pyrimidine derivatives, especially those soluble in high-boiling-point solvents.[3][4]

Materials:

  • Purified 6-aminouracil derivative

  • A "good" solvent in which the compound is soluble (e.g., DMF, DMSO)

  • An "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., diethyl ether, dichloromethane, pentane)[3][4]

  • Small vial and a larger sealed container

Procedure (Vapor Diffusion):

  • Dissolve the purified compound in a minimal amount of the "good" solvent in the small vial.

  • Place this vial inside the larger container, which contains a reservoir of the "anti-solvent".

  • Seal the larger container.

  • The anti-solvent will slowly vaporize and diffuse into the solution containing the compound.

  • This gradual change in solvent composition reduces the solubility of the compound, leading to the slow formation of crystals over hours to days.[3]

X-ray Diffraction Data Collection and Structure Determination

The following is a general protocol for single-crystal X-ray diffraction.

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is centered in the X-ray beam of a diffractometer.

  • A preliminary screening is performed to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern on a detector.

  • The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualization of Experimental Workflow

The general workflow for determining the crystal structure of a compound like this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_model Final Structural Model structure_refinement->final_model

Experimental workflow for crystal structure determination.

This diagram illustrates the logical progression from the initial synthesis of the compound to the final determination of its three-dimensional atomic structure. Each major stage, from obtaining a pure sample to the computational analysis of diffraction data, is a critical step in elucidating the crystal structure.

References

6-Amino-1-methyluracil: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-1-methyluracil (CAS No. 2434-53-9) is a synthetic pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1] With a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol , its structure is foundational for creating nucleic acid analogs and other complex molecules.[2][3] This compound is particularly significant in the synthesis of pharmaceuticals targeting metabolic disorders and for cancer treatments.[1] It is also utilized in biochemical research to understand nucleic acid metabolism and has been explored for its potential as a plant growth regulator.[1] One of its noted mechanisms of action involves the inhibition of thymidylate synthetase, an enzyme critical for DNA synthesis, making it a valuable precursor for developing anticancer agents.[4]

This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and data summaries to support researchers, scientists, and professionals in drug development.

Solubility Profile

Qualitative Solubility Data

This compound exhibits solubility in various types of solvents, as summarized in the table below. It is notably soluble in alkaline aqueous solutions and several organic solvents.

Solvent TypeSpecific SolventsSolubility DescriptionSource(s)
Aqueous (Alkaline) Diluted Sodium Hydroxide SolutionSoluble[5]
Organic Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[6]
Aqueous (Neutral/Acidic) WaterNot specified[7]

Note: The solubility in organic solvents like DMSO is often in the context of preparing stock solutions for experimental use and may not represent thermodynamic solubility limits.[6] A key study by Akhiyarov and Ivanov (2021) specifically addresses the solubility of this compound in water and other organic solvents, but the quantitative results were not accessible for this guide.[8][9][10]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To generate quantitative solubility data, the Shake-Flask method is a reliable and widely accepted technique.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound powder to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration should be sufficient to achieve a stable concentration in the liquid phase.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it using a syringe filter. Filtration is often preferred, but care must be taken to ensure the compound does not adsorb to the filter material.

  • Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vial B Add known volume of pre-equilibrated solvent A->B C Shake at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge or filter sample E->F G Accurately dilute filtrate F->G H Quantify concentration (HPLC-UV or UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for solubility determination via the Shake-Flask method.

Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.

General Stability and Storage

According to safety data information, this compound is generally stable under normal temperatures and pressures.[7] However, it should be stored in a dry, cool place in well-sealed containers to prevent degradation.[7] It is incompatible with strong oxidizing agents, which should be avoided.[7]

ConditionStability InformationRecommendationsSource(s)
Temperature & Pressure Stable under normal conditions.Store at room temperature in a well-sealed container.[7]
Incompatible Materials Strong oxidizing agents.Avoid contact with strong oxidizers.[7]
Atmosphere No specific inert atmosphere requirement noted, but recommended for some similar compounds.For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).
Light No specific photostability data available.Store protected from light until photostability is determined.
Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] These studies are a key component of developing stability-indicating analytical methods.[13][14] The goal is typically to achieve 5-20% degradation of the drug substance.[15]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

  • Calibrated photostability chamber with UV and visible light sources

  • Calibrated oven/climate chamber

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[15]

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M).

    • Heat the solution (e.g., at 60-80°C) for a set period.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using NaOH instead of HCl.

    • Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Withdraw and analyze samples at various time points.

  • Thermal Degradation:

    • Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a specified duration.

    • Also, expose the stock solution to the same thermal stress.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the light-exposed and dark control samples.

  • Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

    • Assess the purity of the main peak and determine the percentage of degradation.

    • Identify and quantify any degradation products formed.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Prepare this compound (Solid & Solution Samples) Hydrolysis Hydrolysis (Acid & Base) Start->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Thermal Thermal (Dry Heat) Start->Thermal Photolytic Photolytic (UV/Vis Light) Start->Photolytic Analysis Analyze samples by Stability-Indicating HPLC Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Calculate % Degradation Analysis->Evaluation ID Identify & Characterize Degradation Products Evaluation->ID Pathway Establish Degradation Pathways ID->Pathway

Caption: General workflow for a forced degradation (stress testing) study.

Relevance in Drug Development: Thymidylate Synthetase Inhibition

This compound serves as a scaffold for synthesizing inhibitors of thymidylate synthetase (TS).[4] TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[16] dTMP is an essential precursor for the synthesis of DNA.[16] By inhibiting TS, the supply of dTMP is depleted, which in turn halts DNA replication and cell division, making it an effective target for cancer chemotherapy.[16][17][18] The well-known anticancer drug 5-fluorouracil functions through this mechanism.[19] Derivatives of this compound can be designed to act as potent and selective inhibitors of this critical enzymatic pathway.

G dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthetase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis & Cell Proliferation dTMP->DNA TS->dTMP Catalyzes conversion Inhibitor Inhibitor derived from This compound Inhibitor->TS Inhibits

Caption: Inhibition of the Thymidylate Synthetase (TS) pathway.

This compound is a valuable compound for pharmaceutical research, characterized by its stability under standard conditions and its solubility in alkaline and various organic solvents. While specific quantitative data on its solubility and degradation kinetics are limited in accessible literature, this guide provides robust, standardized protocols for researchers to determine these critical parameters. By conducting systematic solubility and forced degradation studies, drug development professionals can effectively characterize this compound, enabling the development of stable formulations and the synthesis of novel therapeutic agents targeting crucial biological pathways like DNA synthesis.

References

6-Amino-1-methyluracil: A Technical Guide to Tautomerism and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-methyluracil, a substituted pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases.[1] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the interconversion of structural isomers. This technical guide provides an in-depth exploration of the tautomeric and isomeric forms of this compound, presenting both computational and experimental insights. The guide summarizes quantitative data on tautomer stability, details relevant experimental protocols for analysis, and visualizes key concepts through structured diagrams.

Introduction to Tautomerism in Uracil Derivatives

Uracil and its derivatives can exist in various tautomeric forms, primarily classified as lactam-lactim and amino-imino tautomerism.[2] The lactam-lactim tautomerism involves the interconversion between a ketone and an enol form within the pyrimidine ring, while amino-imino tautomerism concerns the exocyclic amino group.[2] The relative populations of these tautomers are influenced by factors such as the solvent environment, temperature, and the nature of substituents on the uracil ring.[3] Understanding the predominant tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities, electronic properties, and ultimately, its interaction with biological targets.[4]

Tautomeric Forms of this compound

This compound can exhibit both lactam-lactim and amino-imino tautomerism. The primary tautomeric equilibrium involves the following forms:

  • Amino-diketo form (A): This is generally the most stable tautomer in the gas phase and in non-polar solvents.

  • Imino-diketo form (B): This form arises from a proton transfer from the exocyclic amino group to a ring nitrogen.

  • Amino-enol-keto forms (C and D): These result from proton transfer from a ring nitrogen to a carbonyl oxygen (lactam-lactim tautomerism).

  • Imino-enol-keto forms (E and F): These are less common tautomers combining both amino-imino and lactam-lactim features.

The equilibrium between these forms can be represented as follows:

Tautomers cluster_amino_imino Amino-Imino Tautomerism cluster_lactam_lactim Lactam-Lactim Tautomerism A Amino-diketo (A) B Imino-diketo (B) A->B H+ shift C Amino-enol-keto (C) A->C H+ shift D Amino-enol-keto (D) A->D H+ shift

Figure 1: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the tautomers of 6-aminouracil derivatives.[3] The following table summarizes the calculated relative energies for the main tautomers of 6-aminouracil in the gas phase and in a polar solvent (water). The amino-diketo form is considered the reference with a relative energy of 0 kcal/mol.

TautomerStructureGas Phase Relative Energy (kcal/mol)Water Relative Energy (kcal/mol)
Amino-diketoA0.000.00
Imino-diketoBData not availableData not available
Amino-enol-ketoC+5 to +6Data not available
Amino-enol-ketoD+1.1Data not available

Experimental Protocols for Tautomer Analysis

The experimental investigation of tautomerism in this compound relies on a combination of synthesis and spectroscopic techniques.

Synthesis and Purification

A common synthetic route to N-methylated 6-aminouracils involves the condensation of a substituted urea with a β-keto ester or a cyanoacetic acid derivative.[5][6] The following is a generalized protocol based on the synthesis of related compounds.

Synthesis reagents Methylurea + Ethyl Cyanoacetate intermediate Condensation Intermediate reagents->intermediate Base (e.g., NaOEt) cyclization Cyclization intermediate->cyclization product This compound cyclization->product purification Purification (Recrystallization) product->purification

Figure 2: Generalized synthetic workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Condensation: To the sodium ethoxide solution, add methylurea followed by the dropwise addition of ethyl cyanoacetate at room temperature.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and then recrystallize from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure this compound.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. 1H and 13C NMR spectra can distinguish between the different tautomeric forms based on the chemical shifts of the protons and carbons, especially those involved in the tautomeric equilibrium (e.g., N-H protons, C=O carbons).

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition: Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR techniques like HSQC and HMBC can aid in the unambiguous assignment of signals.

  • Data Analysis: Analyze the chemical shifts and integration of key signals to identify the predominant tautomeric form. For instance, the presence of a distinct N-H proton signal for the amino group and the chemical shifts of the carbonyl carbons can help differentiate between the amino-diketo and imino-enol forms. The relative integrals of signals corresponding to different tautomers can be used to estimate their equilibrium ratio.

IR spectroscopy provides information about the functional groups present in a molecule. The positions of the C=O (carbonyl) and N-H stretching vibrations are particularly sensitive to the tautomeric form.

Experimental Protocol:

  • Sample Preparation: Prepare a sample of this compound as a KBr pellet or a mull in Nujol. For solution-state studies, use a suitable solvent that is transparent in the regions of interest.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Analyze the vibrational frequencies in the regions of 1600-1750 cm-1 (C=O stretching) and 3000-3500 cm-1 (N-H stretching). The amino-diketo form is expected to show strong carbonyl absorption bands, while the enol forms will exhibit O-H stretching bands and a shift in the C=C/C=N stretching region.[7]

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima (λmax).

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., water, ethanol, dioxane).

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption spectra with solvent polarity. A shift in λmax or the appearance of new absorption bands can indicate a shift in the tautomeric equilibrium.[2]

Isomerism Beyond Tautomerism

Currently, there is limited information in the scientific literature regarding other forms of isomerism (e.g., conformational isomerism) for this compound that have significant energetic barriers to interconversion at room temperature. The primary focus of isomerism studies for this class of molecules remains on tautomerism.

Biological and Pharmaceutical Relevance

The tautomeric state of this compound and its derivatives is of paramount importance in drug design and development.[1] The ability of the molecule to act as a hydrogen bond donor and acceptor is directly dependent on its tautomeric form, which in turn governs its binding affinity to biological targets such as enzymes and nucleic acids.[8] For instance, the amino-imino tautomerism can lead to non-canonical base pairing, which has implications in mutagenesis and the development of antiviral agents.[2]

The general workflow for considering tautomerism in drug discovery is outlined below:

DrugDiscovery A Identify Lead Compound (e.g., this compound) B Characterize Tautomeric Equilibrium A->B C Computational Modeling of Tautomer-Target Interactions B->C D Synthesize Analogs to Stabilize Desired Tautomer C->D E Biological Evaluation D->E E->A Optimization

Figure 3: Logical workflow for tautomerism consideration in drug discovery.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, influencing its physical, chemical, and biological properties. While computational studies suggest the predominance of the amino-diketo form, experimental verification in various environments is essential for a complete understanding. The methodologies outlined in this guide provide a framework for researchers to investigate the tautomeric landscape of this and related molecules, paving the way for the rational design of novel therapeutics. Further research, including X-ray crystallographic studies and more extensive solution-state NMR analysis, will be invaluable in providing a more definitive picture of the tautomerism and isomerism of this compound.

References

A Quantum Chemical Deep Dive into 6-Amino-1-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to the study of 6-Amino-1-methyluracil, a substituted pyrimidine derivative of significant interest in medicinal chemistry. By leveraging computational methodologies, researchers can elucidate the structural, electronic, and spectroscopic properties of this molecule, offering insights crucial for drug design and development. This document outlines the theoretical frameworks, computational protocols, and expected data outputs from such studies, presented in a clear and accessible format for professionals in the field.

Core Computational Methodologies

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocols: Computational Details

A typical computational study of this compound involves the following steps:

  • Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

  • Electronic Property Calculation: Key electronic properties are determined to understand the molecule's reactivity and stability. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the calculation of the HOMO-LUMO energy gap, and the generation of a Molecular Electrostatic Potential (MEP) map. Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular interactions, such as hyperconjugative interactions and charge delocalization. This provides a deeper understanding of the electronic structure and bonding within the molecule.

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from quantum chemical calculations on this compound and its close analogs. The values presented here are illustrative and would be specifically calculated for the target molecule in a dedicated study.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.38N1-C2-N3118.5
C2-N31.39C2-N3-C4120.0
N3-C41.35N3-C4-C5115.0
C4-C51.45C4-C5-C6121.0
C5-C61.36C5-C6-N1120.5
C6-N11.37C6-N1-C2125.0
C6-N(amino)1.36H-N-H (amino)119.0
N1-C(methyl)1.47C5-C6-N(amino)120.0

Data is hypothetical and for illustrative purposes.

Table 2: Calculated Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν(N-H) stretch (amino)345050.2120.5Symmetric N-H stretch
ν(N-H) stretch (amino)335045.8110.2Asymmetric N-H stretch
ν(C=O) stretch1710150.380.1C2=O stretch
ν(C=O) stretch1680140.175.6C4=O stretch
δ(N-H) bend (amino)162080.560.3N-H scissoring
Ring breathing78020.1150.7Pyrimidine ring vibration

Frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and basis set deficiencies.

Table 3: Electronic Properties
PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
First Hyperpolarizability1.2 x 10⁻³⁰ esu

These values provide insights into the molecule's kinetic stability, reactivity, and nonlinear optical properties.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical calculation for this compound.

G Computational Workflow for this compound A Initial Structure Input (e.g., from crystal data or builder) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Analysis of Results D->E Yes J Refine Structure/Method D->J No F Vibrational Spectra (IR, Raman) E->F G Electronic Properties (HOMO, LUMO, MEP) E->G H NBO Analysis (Intramolecular Interactions) E->H I Tautomerism Study (Relative Stabilities) E->I J->B

Caption: Logical workflow for quantum chemical calculations.

Signaling Pathways and Logical Relationships

While this compound is a small molecule and not directly part of a signaling pathway in the biological sense, its interaction with a biological target (e.g., an enzyme) can be modeled computationally. The following diagram illustrates the logical relationship in a molecular docking study, a common computational technique in drug development that could follow quantum chemical characterization.

G Molecular Docking Workflow A Optimized Ligand Structure (this compound) D Docking Simulation (e.g., AutoDock, Glide) A->D B Target Protein Structure (e.g., from PDB) C Define Binding Site B->C C->D E Analyze Poses and Scores D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F G Lead Optimization F->G

Caption: Workflow for molecular docking studies.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive toolkit for the in-depth characterization of this compound. By employing methods such as DFT, researchers can obtain detailed information about its geometry, vibrational modes, and electronic landscape. This theoretical data is invaluable for interpreting experimental results, understanding the molecule's intrinsic properties, and guiding the design of new derivatives with enhanced therapeutic potential. The systematic application of the computational workflows outlined in this guide can significantly accelerate the drug discovery and development process.

An In-depth Technical Guide to the Potential Biological Activities of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-methyluracil, a pyrimidine derivative, serves as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, including its role as an inhibitor of key enzymes such as thymidylate synthase and DNA glycosylase. While much of the quantitative data pertains to its derivatives, this document consolidates the available information on the core compound and provides detailed experimental protocols for assessing its biological activities. The guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the uracil framework.

Introduction

This compound is a synthetic heterocyclic compound that has garnered interest in the field of pharmaceutical sciences due to its structural similarity to endogenous nucleobases. This similarity allows it and its derivatives to interact with various biological targets, leading to a range of pharmacological effects. It is recognized as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide will delve into the reported biological activities, mechanisms of action, and relevant experimental methodologies to facilitate further research and development.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of its close analog, 6-amino-1,3-dimethyluracil. The synthesis typically involves a condensation reaction followed by a cyclization step.

General Synthetic Approach:

A common method for synthesizing aminouracil derivatives involves the reaction of a cyanoacetic acid derivative with a substituted urea in the presence of a condensing agent and a base, followed by cyclization.[2][3]

Example Synthesis of a Related Compound (6-amino-1,3-dimethyluracil): [3]

  • Condensation: Dehydrated cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent (e.g., dicyclohexylcarbodiimide immobilized on diatomite) and acetic anhydride. This reaction is typically performed at a controlled low temperature (e.g., 6-8 °C).

  • Purification: The intermediate, 1,3-dimethylcyanoacetylurea, is obtained after vacuum distillation.

  • Cyclization: The intermediate is then treated with a strong base (e.g., liquid alkali) at an elevated temperature (e.g., 90-95 °C) to induce cyclization, forming the 6-amino-1,3-dimethyluracil ring.

  • Final Purification: The final product is obtained after centrifugation and drying.

Note: This is a generalized procedure for a related compound and would require optimization for the specific synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

This compound and its derivatives have been investigated for several biological activities. The primary mechanisms often involve the inhibition of enzymes crucial for nucleic acid synthesis and repair.

Anticancer Activity

Uracil analogs are well-established as anticancer agents, primarily acting as antimetabolites that interfere with DNA synthesis. This compound is suggested to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] By inhibiting TS, uracil analogs deplete the cellular pool of dTMP, leading to the arrest of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.

Signaling Pathway: Thymidylate Synthase Catalytic Cycle

The following diagram illustrates the catalytic cycle of thymidylate synthase and the proposed point of inhibition by uracil analogs.

Thymidylate_Synthase_Cycle dUMP dUMP TS Thymidylate Synthase dUMP->TS N5N10_CH2_THF N5,N10-Methylene-THF N5N10_CH2_THF->TS Ternary_Complex Covalent Ternary Complex (TS-dUMP-CH2-THF) TS->Ternary_Complex Formation dTMP dTMP Ternary_Complex->dTMP Methylation & Reduction DHF Dihydrofolate (DHF) Ternary_Complex->DHF Inhibitor This compound (Proposed Inhibitor) Inhibitor->TS Inhibition

Caption: Thymidylate Synthase (TS) catalytic cycle and proposed inhibition by this compound.

DNA Repair Inhibition

This compound has been suggested to exert inhibitory effects on DNA repair glycosylases. Specifically, it may inhibit Uracil-DNA Glycosylase (UDG), an enzyme that plays a crucial role in the base excision repair (BER) pathway by recognizing and removing uracil from DNA. Inhibition of UDG can lead to the accumulation of uracil in DNA, which can be cytotoxic and can potentiate the effects of certain anticancer drugs.

Experimental Workflow: Uracil-DNA Glycosylase (UDG) Inhibition Assay

A fluorescence-based assay can be used to screen for UDG inhibitors.

UDG_Inhibition_Assay cluster_1 Reaction cluster_2 Detection DNA_Probe Uracil-containing DNA Probe (Fluorophore-Quencher) Incubation Incubation at 37°C DNA_Probe->Incubation UDG_Enzyme Uracil-DNA Glycosylase (UDG) UDG_Enzyme->Incubation Test_Compound This compound Test_Compound->Incubation Fluorescence_Measurement Measure Fluorescence Incubation->Fluorescence_Measurement NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB Degradation of IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release & Translocation Inhibitor This compound (Hypothesized) Inhibitor->IKK_Complex Inhibition? DNA DNA NFkB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, Cytokines) DNA->Gene_Expression Transcription

References

The Ascendant Trajectory of 6-Amino-1-methyluracil Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of 6-Amino-1-methyluracil derivatives. This whitepaper provides an in-depth review of the synthesis, biological activities, and therapeutic potential of these compounds, positioning them as significant players in the future of medicine. With applications ranging from oncology and virology to neurodegenerative diseases, this class of molecules is attracting considerable attention for its therapeutic promise.

This compound, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] Its structural similarity to natural nucleobases allows for the design of derivatives that can interact with various biological targets, leading to a wide spectrum of pharmacological activities.[2][3] This guide consolidates the current knowledge on these derivatives, presenting key data, experimental protocols, and mechanistic insights to facilitate further research and development.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be prepared through various established methods. One common approach involves the condensation of N-methylurea with cyanoacetic acid derivatives.[4] Once the core structure is obtained, further modifications can be introduced at various positions of the uracil ring to generate a library of derivatives with diverse functionalities.

A prevalent strategy for derivatization is the reaction at the C5 and C6 positions of the uracil ring. For instance, multicomponent reactions involving 6-aminouracils, aldehydes, and active methylene compounds have been effectively utilized to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These reactions offer an efficient and atom-economical route to complex molecular architectures.

Another key synthetic handle is the amino group at the C6 position, which can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce various side chains and pharmacophores. These modifications have been shown to significantly influence the biological activity of the resulting compounds.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of thymidylate synthetase, a crucial enzyme in DNA synthesis and replication, leading to cell death in rapidly proliferating cancer cells.[1]

Antiviral Activity

The structural analogy of this compound to natural nucleosides has made its derivatives promising candidates for antiviral agents.[2][3][5] By mimicking natural nucleobases, these compounds can interfere with viral replication processes. For example, certain derivatives have shown activity against the Epstein-Barr virus and Human Immunodeficiency Virus (HIV).[6]

Anti-inflammatory and Antimicrobial Properties

Several this compound derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[1][7] Their ability to modulate inflammatory pathways and inhibit the growth of various bacterial and fungal strains highlights their potential in treating infectious and inflammatory diseases.[8][9]

Neuroprotective Effects and Treatment of Alzheimer's Disease

Recent studies have explored the potential of 6-methyluracil derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Some derivatives have been shown to be bifunctional, targeting both the catalytic active site and the peripheral anionic site of AChE, which may offer additional therapeutic benefits by reducing the aggregation of amyloid-β plaques.

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize key quantitative data for various this compound derivatives reported in the literature.

Compound Biological Activity Assay IC50 / MIC Reference
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAnti-HIVAKATA cell culture2.3 μM[6]
1-(2-methylbenzyl)-5-(phenylamino)uracilAnti-HIVAKATA cell culture12 μM[6]
Compound 35 (a 6-methyluracil derivative)Acetylcholinesterase InhibitionIn vitro5 ± 0.5 nM
N-acyl-5-hydroxypyrazolines of 6-methyluracilAntimicrobialAgar diffusion0.1-10 μg/ml[8]
N,N'-diacylhydrazines of 6-methyluracilAntimicrobialAgar diffusion0.1-10 μg/ml[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers.

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Multicomponent Reaction

A mixture of a 6-aminouracil derivative (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine) at room temperature or under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase (AChE) inhibitory activity of the compounds is determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and AChE enzyme. The mixture is incubated for a specific time at a controlled temperature. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Workflow for this compound Derivatives Start This compound Reaction1 Reaction with Aldehyde + Active Methylene Compound Start->Reaction1 Reaction2 Acylation / Alkylation of 6-Amino Group Start->Reaction2 Product1 Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) Reaction1->Product1 Product2 N-Substituted Derivatives Reaction2->Product2

Caption: A simplified workflow for the synthesis of diverse this compound derivatives.

G cluster_pathway Proposed Mechanism of Acetylcholinesterase Inhibition Inhibitor 6-Methyluracil Derivative AChE Acetylcholinesterase (AChE) Inhibitor->AChE Binds to CAS and PAS Amyloid Amyloid-β Aggregation Inhibitor->Amyloid Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes AChE->Amyloid Promotes CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Acetylcholine Acetylcholine Acetylcholine->AChE

Caption: Dual-binding mechanism of 6-methyluracil derivatives as AChE inhibitors.

Future Directions

The field of this compound derivatives is ripe with opportunities for further exploration. Future research should focus on the structure-activity relationship (SAR) studies to design more potent and selective inhibitors for specific biological targets. The development of novel synthetic methodologies to access a wider range of derivatives is also crucial. Furthermore, in-depth mechanistic studies are needed to fully elucidate the mode of action of these compounds and to identify new therapeutic applications. The promising preclinical data for many of these derivatives warrant further investigation in in vivo models to assess their efficacy and safety profiles, paving the way for their potential clinical translation.

References

Methodological & Application

Synthetic Routes to 6-Amino-1-methyluracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyluracil is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of naturally occurring nucleobases, it serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These applications include the development of novel antiviral, anticancer, and anti-inflammatory agents. The strategic placement of the amino group at the 6-position and the methyl group at the 1-position of the uracil ring allows for diverse chemical modifications, making it a valuable scaffold in the design of targeted therapies. This document provides detailed application notes and experimental protocols for the primary synthetic routes to this compound, offering a comprehensive guide for researchers in the field.

Synthetic Strategies

There are two primary and well-established synthetic routes for the preparation of this compound.

Route 1: One-Pot Condensation and Cyclization

This classical and widely used method involves the direct condensation of 1-methylurea with a cyanoacetic acid ester, such as ethyl cyanoacetate, in the presence of a strong base. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired this compound.

Route 2: Two-Step Synthesis via N-Cyanoacetyl-N'-methylurea Intermediate

This alternative approach involves a two-step process. The first step is the acylation of 1-methylurea with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form the N-cyanoacetyl-N'-methylurea intermediate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to afford this compound.

Experimental Protocols

Route 1: One-Pot Condensation and Cyclization of 1-Methylurea and Ethyl Cyanoacetate

This protocol is adapted from the general method for the synthesis of 6-aminouracil derivatives.[1]

Materials:

  • 1-Methylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Anhydrous ethanol

  • Glacial acetic acid

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1-methylurea and ethyl cyanoacetate.

  • Condensation and Cyclization: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A solid precipitate may form during the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture to approximately pH 6 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with distilled water. Dry the product in a desiccator to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Route 2: Two-Step Synthesis via N-Cyanoacetyl-N'-methylurea

This protocol is based on the synthesis of the analogous 6-amino-1,3-dimethyluracil, adapted for the synthesis of this compound.[2]

Step 1: Synthesis of N-Cyanoacetyl-N'-methylurea

Materials:

  • 1-Methylurea

  • Cyanoacetic acid

  • Acetic anhydride

  • Inert solvent (e.g., toluene, dioxane)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Heating/cooling bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1-methylurea in an inert solvent.

  • Acylation: Add cyanoacetic acid to the suspension. Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) to ensure the completion of the acylation. Monitor the reaction by TLC.

  • Isolation of Intermediate: Upon completion, cool the reaction mixture and isolate the N-cyanoacetyl-N'-methylurea intermediate by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and by-products.

Step 2: Cyclization of N-Cyanoacetyl-N'-methylurea

Materials:

  • N-Cyanoacetyl-N'-methylurea (from Step 1)

  • Aqueous sodium hydroxide or potassium hydroxide solution

  • Hydrochloric acid or acetic acid for neutralization

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Reaction Setup: Dissolve or suspend the N-cyanoacetyl-N'-methylurea intermediate in an aqueous solution of a base (e.g., sodium hydroxide).

  • Cyclization: Heat the mixture with stirring. The cyclization is typically rapid under these conditions.

  • Neutralization: After the cyclization is complete, cool the reaction mixture and carefully neutralize it to a slightly acidic or neutral pH with an acid (e.g., hydrochloric acid or acetic acid). The product will precipitate upon neutralization.

  • Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Data Presentation

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials 1-Methylurea, Ethyl cyanoacetate, Sodium1-Methylurea, Cyanoacetic acid, Acetic anhydride, Base
Key Reagents Sodium ethoxideAcetic anhydride, NaOH or KOH
Reaction Steps 12
Typical Solvent Anhydrous EthanolInert solvent (Step 1), Water (Step 2)
Reaction Temperature Reflux50-70 °C (Step 1), Elevated temp. (Step 2)
Reaction Time Several hoursVariable for each step
Yield Moderate to GoodGenerally Good to High
Work-up Neutralization and filtrationIsolation of intermediate, then cyclization and neutralization

Mandatory Visualizations

Synthetic_Pathway_Route_1 methylurea 1-Methylurea naoet NaOEt, EtOH Reflux methylurea->naoet cyanoacetate Ethyl Cyanoacetate cyanoacetate->naoet product This compound naoet->product Condensation & Cyclization

Caption: Synthetic pathway for Route 1.

Synthetic_Pathway_Route_2 methylurea 1-Methylurea ac2o Acetic Anhydride methylurea->ac2o cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->ac2o intermediate N-Cyanoacetyl- N'-methylurea ac2o->intermediate base Base (e.g., NaOH) Heat intermediate->base Step 2: Cyclization product This compound base->product

Caption: Synthetic pathway for Route 2.

Experimental_Workflow start Start reactants Mix Reactants (Urea derivative + Cyano-compound) start->reactants reaction Perform Reaction (Heating, Stirring) reactants->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cooling, Neutralization) monitor->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification analysis Analyze Final Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols: 6-Amino-1-methyluracil as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-1-methyluracil is a highly versatile and valuable building block in the field of organic synthesis, particularly for the construction of fused pyrimidine ring systems.[1][2] Its unique chemical structure, featuring an amino group at the 6-position and a methyl group at the 1-position of the uracil ring, imparts specific reactivity that makes it an excellent precursor for a wide range of heterocyclic compounds.[3] The enamine-like character at the C5-position allows for facile reactions with various electrophiles, leading to the formation of diverse and complex molecular architectures.[4] This reactivity has been extensively exploited in medicinal chemistry to synthesize molecules with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory agents.[5][6] Derivatives of this compound are fundamental in the development of targeted therapies, serving as scaffolds for potent inhibitors of protein kinases such as Tyrosine Kinases (TKs) and Cyclin-Dependent Kinases (CDKs).[1] This document provides an overview of the key applications of this compound and detailed protocols for the synthesis of important derivatives.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a foundational component for the synthesis of a variety of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[7] These structures are of significant interest due to their diverse pharmacological activities.[1][8] The compound's ability to undergo condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents provides a straightforward entry into these complex ring systems.[7]

Beyond its role in synthesizing kinase inhibitors, this compound is a precursor for compounds investigated for their potential as:

  • Antiviral and Anticancer Agents: By acting as a nucleobase analog, it is invaluable in the development of novel therapeutics that can interfere with nucleic acid metabolism in cancer cells and viruses.[5]

  • Anti-inflammatory Drugs: It is a synthetic precursor for drugs used in the treatment of inflammatory diseases like rheumatoid arthritis and psoriasis.[6]

  • DNA Repair Inhibitors: this compound has been shown to exhibit inhibitory effects on DNA repair glycosylase.[9]

The versatility of this compound is further demonstrated in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules, aligning with the principles of green chemistry.[10][11]

Key Synthetic Transformations and Quantitative Data

The following tables summarize quantitative data for several key reactions utilizing this compound as a starting material.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Product Starting Materials Reagents Solvent Conditions Yield (%) Melting Point (°C) Reference
Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine 6-hydrazinyl-1-methyluracil, Benzaldehyde - Ethanol Stirred at room temp, 1.5-2h 81 276-277 [12]

| 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine | Thionyl chloride | - | Reflux, 5-7 min | 69 | 212-214 |[12] |

Table 2: Synthesis of Fused Uracil Derivatives

Product Starting Materials Reagents Solvent Conditions Yield (%) Melting Point (°C) Reference
6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil 6-amino-1-[(2-chlorophenyl)methyl]uracil Sodium nitrite, Acetic acid Water Stirred at room temp, 0.5h 95 235-237 [12]

| 1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5 (1H,3H,4bH)-trione | 6-amino-1-benzyluracil, Ninhydrin | - | Ethanol | Reflux, 1h | 68 | 270-272 |[12] |

Table 3: Synthesis of Spiro Pyridodipyrimidines

Product Starting Materials Reagents Solvent Conditions Yield (%) Reference
Spiro Pyridodipyrimidine (from Isatin) 6-amino-1,3-dimethyluracil, Isatin p-Toluene sulfonic acid - Microwave irradiation, 3 min Significantly increased [9][13]
Spiro Pyridodipyrimidine (from Ninhydrin) 6-amino-1,3-dimethyluracil, Ninhydrin - Ethanol Reflux Good [13]

| Spiro Pyridodipyrimidine (from Acenaphthoquinone) | 6-amino-1,3-dimethyluracil, Acenaphthoquinone | - | - | Microwave-assisted, solvent-free | Good |[13] |

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This protocol describes a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 6-hydrazinyl-1-methyluracil.

Step 1: Synthesis of Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine [12]

  • In a suitable reaction vessel, dissolve 6-hydrazinyl-1-methyluracil (2.5 mmol) in ethanol (25 ml).

  • Add the appropriate aromatic aldehyde (in this case, benzaldehyde) (2.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1.5 to 2 hours.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with ethanol.

  • Crystallize the product from a DMF/ethanol (2:1) mixture to obtain yellow crystals.

Step 2: Oxidative Cyclization to 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [12]

  • Take the product from Step 1 (1.2 mmol) and add an excess of thionyl chloride (2 ml).

  • Heat the mixture under reflux for 5 to 7 minutes.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • To the residue, add an adequate amount of aqueous ammonia solution.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with ethanol.

  • Crystallize the final product from a DMF/ethanol (3:1) mixture.

Protocol 2: Synthesis of 1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5 (1H,3H,4bH)-trione[12]

This protocol details the one-pot synthesis of a fused indenopyrrolopyrimidine derivative.

  • In a round-bottom flask, mix the appropriate 6-amino-1-benzyluracil (1.2 mmol) and ninhydrin (0.2 g, 1.2 mmol).

  • Add ethanol (20 ml) to the mixture.

  • Heat the reaction mixture under reflux for 1 hour.

  • While hot, filter the formed precipitate.

  • Wash the precipitate with ethanol.

  • Crystallize the product from ethanol to yield the final compound.

Protocol 3: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reaction[14]

This protocol outlines a green, catalyst-free approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

  • In a reaction vessel, combine this compound (or a related 6-aminouracil derivative), an appropriate arylaldehyde, and malononitrile.

  • Use magnetized deionized water as the solvent.

  • The reaction can be carried out under catalyst-free conditions. For certain substrates, nanocrystalline MgO can be used as a catalyst in water at 80 °C to improve efficiency.[14]

  • Monitor the reaction progress. These reactions are often completed in a short period.

  • Upon completion, the product can be isolated through simple filtration and washing due to the use of water as a solvent, simplifying the workup process.

Visualizations

Diagram 1: Synthetic Utility of this compound

G cluster_reactions Key Reactions cluster_products Product Classes cluster_applications Therapeutic Applications A This compound B Condensation A->B C Mannich Reaction A->C D Multicomponent Reaction A->D E Cyclization A->E F Pyrido[2,3-d]pyrimidines B->F H Fused Uracil Derivatives B->H I Spiro Compounds D->I G Pyrazolo[3,4-d]pyrimidines E->G J Anticancer F->J K Antiviral F->K L Anti-inflammatory F->L G->J G->K G->L H->J H->K H->L I->J I->K I->L

Caption: Synthetic pathways from this compound to bioactive compounds.

Diagram 2: Experimental Workflow for Fused Pyrimidine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Electrophile(s) - Solvent B Heating / Reflux or Microwave Irradiation A->B C Filtration B->C D Washing C->D E Crystallization D->E F Characterization: - NMR - IR - Mass Spec - Melting Point E->F G Final Product F->G

Caption: General experimental workflow for synthesizing derivatives.

Diagram 3: Logical Relationship in Multicomponent Reactions

G A This compound D One-Pot Reaction A->D B Aromatic Aldehyde B->D C Active Methylene Compound (e.g., Malononitrile) C->D E Intermediate Formation (e.g., Knoevenagel Condensation) D->E Step 1 F Michael Addition E->F Step 2 G Cyclization & Dehydrogenation F->G Step 3 H Pyrido[2,3-d]pyrimidine Product G->H

Caption: Logical steps in a multicomponent synthesis of Pyrido[2,3-d]pyrimidines.

References

The Versatility of 6-Amino-1-methyluracil in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 6-Amino-1-methyluracil, a pyrimidine derivative, is emerging as a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of therapeutic agents. Its inherent chemical properties and structural similarity to endogenous nucleobases make it an attractive starting point for the development of novel drugs targeting cancer, viral infections, and inflammatory diseases. Researchers and drug development professionals are increasingly utilizing this compound to explore new therapeutic avenues, capitalizing on its potential to modulate key biological pathways.

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of enzymes crucial for disease progression, such as thymidylate synthase and thymidine phosphorylase.[1] The ability to readily modify the 6-aminouracil core allows for the generation of extensive compound libraries, facilitating the identification of potent and selective drug candidates.

This document provides detailed application notes on the diverse uses of this compound in medicinal chemistry, along with comprehensive protocols for the synthesis of its derivatives and their subsequent biological evaluation.

Application Notes

This compound serves as a foundational molecule in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its applications span several key areas of drug discovery:

  • Anticancer Drug Development: As a nucleobase analog, this compound is a key starting material for compounds designed to interfere with nucleic acid metabolism in rapidly proliferating cancer cells.[2][3] Derivatives have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to cell death in cancer cells.[1] Furthermore, various substituted 6-aminouracil derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines.

  • Antiviral Agents: The structural resemblance of this compound to natural pyrimidines makes it a valuable precursor for the synthesis of antiviral nucleoside analogs.[3] These analogs can disrupt viral replication by being incorporated into the viral genome or by inhibiting viral enzymes essential for replication.

  • Enzyme Inhibition: The 6-aminouracil scaffold has been successfully employed to design inhibitors for various enzymes implicated in disease. Notably, derivatives have shown inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis and overexpressed in many tumors. Other enzymatic targets for 6-aminouracil derivatives include acetylcholinesterase and human carbonic anhydrase.

  • Anti-inflammatory and Other Therapeutic Areas: The therapeutic potential of this compound extends to inflammatory conditions like rheumatoid arthritis and psoriasis.[1] Its derivatives have also been investigated for a wide range of other pharmacological activities, including antibacterial, antimalarial, antihypertensive, and analgesic effects.

Quantitative Biological Data

The following table summarizes the biological activity of various this compound derivatives from published literature, showcasing their potential as therapeutic agents.

Compound/DerivativeTarget/AssayCell LineActivity (IC50, Ki, % Inhibition)Reference
5-(Arylidene)-6-aminouracil derivativesAnticancer ActivityA-549, Panc-1IC50: 1.1 µM - 1.8 µM[4]
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAnticancer ActivityNot specifiedIC50: 2.3 µM[4]
1-(2-methylbenzyl)-5-(phenylamino)uracilAnticancer ActivityNot specifiedIC50: 12 µM[4]
Uracil attached to benzylic aminesAcetylcholinesterase (AChE)Not applicableKi: 2.28 ± 0.41 nM - 5.25 ± 0.75 nM[4]
Uracil attached to benzylic aminesHuman Carbonic Anhydrase I (hCA I)Not applicableKi: 36.10 ± 5.22 nM - 110.31 ± 54.81 nM[4]
Uracil attached to benzylic aminesHuman Carbonic Anhydrase II (hCA II)Not applicableKi: 16.33 ± 4.91 nM - 72.03 ± 28.86 nM[4]
Phenyl thiourea derivative of 6-aminouracilCathepsin B InhibitionNot applicable82.3% inhibition[5]
Furan-substituted 6-aminouracil derivativesAnticancer ActivityPC3IC50: 7.02 µM and 8.57 µM[5]
Chloroacetylated 6-aminouracilAnticancer ActivityPC3IC50: 21.21 µM[5]
Pyrrolidinone-substituted 6-aminouracilAnticancer ActivityPC3IC50: 38.73 µM[5]
Pyrimidine-2-thione substituted 6-aminouracilAnticancer ActivityPC3IC50: 43.95 µM and 79.20 µM[5]

Experimental Protocols

Protocol 1: General Synthesis of 6-(Arylthio)uracil Derivatives

This protocol describes a general method for the synthesis of 6-(arylthio)uracil derivatives, which have shown potential antiviral activity.

Materials:

  • 6-Chlorouracil

  • Appropriate arylthiol

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 6-chlorouracil (1 equivalent) and the desired arylthiol (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with ether.

  • Recrystallize the crude product from ethanol to obtain the pure 6-(arylthio)uracil derivative.

Protocol 2: Thymidine Phosphorylase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against thymidine phosphorylase (TP).[2][6][7][8]

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 1.5 mM solution of thymidine in potassium phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and create serial dilutions.

    • Dilute the TP enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.058 units/well).

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 20 µL of TP enzyme solution

      • 10 µL of the test compound dilution (or DMSO for control)

    • Incubate the plate at 30°C for 10 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound compared to the control (DMSO).

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the application of this compound in a drug discovery context, the following diagrams illustrate a typical drug development workflow and a proposed mechanism of action for its anticancer derivatives.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market A Scaffold Selection: This compound B Library Synthesis: Derivative Generation A->B Synthesis C High-Throughput Screening B->C Assays D Lead Identification C->D Data Analysis E Lead Optimization D->E SAR Studies F In Vitro & In Vivo Toxicology E->F Safety Testing G Phase I: Safety F->G IND Filing H Phase II: Efficacy G->H I Phase III: Large-Scale Efficacy H->I J Regulatory Review I->J NDA Filing K Market Launch J->K L Phase IV: Post-Market Surveillance K->L

Caption: A generalized workflow for drug development starting with this compound.

Anticancer_Mechanism cluster_cell Cancer Cell A 6-Aminouracil Derivative B Thymidylate Synthase Inhibition A->B Inhibits F Decreased dTMP Production B->F C DNA Damage D Cell Cycle Arrest (G2/M Phase) C->D Induces G DNA Strand Breaks C->G E Apoptosis D->E Triggers H Cell Death E->H F->C Leads to G->E Can lead to

Caption: Proposed anticancer mechanism of 6-aminouracil derivatives.

References

Application Notes and Protocols for N-Methylation of 6-Aminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-methylation of 6-aminouracil, a critical process in the synthesis of various biologically active compounds. The protocol is a representative method compiled from established procedures for the methylation of uracil and similar heterocyclic compounds.

Experimental Protocols

The N-methylation of 6-aminouracil can be achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base. The reaction can be controlled to favor mono-methylation at the N1 or N3 positions, or di-methylation at both positions, by adjusting the stoichiometry of the reagents and the reaction conditions.

Materials:

  • 6-Aminouracil

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Distilled water

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Protocol 1: Mono-N-Methylation of 6-Aminouracil (General Procedure)

This protocol aims to produce a mixture of 1-methyl-6-aminouracil and 3-methyl-6-aminouracil, which can then be separated by chromatography.

1. Reaction Setup:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminouracil (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as powdered potassium carbonate (1.2 eq) or sodium hydroxide (1.1 eq).

  • Stir the suspension at room temperature for 30 minutes.

2. Methylation Reaction:

  • Cool the reaction mixture in an ice bath.

  • Slowly add the methylating agent, either dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq), dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol).

3. Work-up and Isolation:

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product, a mixture of N1 and N3 methylated isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to separate the isomers.

Protocol 2: Di-N-Methylation to Synthesize 1,3-Dimethyl-6-aminouracil

This protocol is designed to achieve methylation at both the N1 and N3 positions.

1. Reaction Setup:

  • In a dry round-bottom flask with a magnetic stirrer, suspend 6-aminouracil (1.0 eq) in anhydrous DMF.

  • Add a stronger base, such as sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Caution: NaH is highly reactive with water.

  • Stir the mixture at room temperature for 1 hour.

2. Methylation Reaction:

  • Cool the reaction mixture to 0 °C.

  • Add the methylating agent, either dimethyl sulfate (2.5 eq) or methyl iodide (2.5 eq), dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material and mono-methylated intermediates by TLC.

3. Work-up and Isolation:

  • Carefully quench the reaction by the slow addition of methanol, followed by water, at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

4. Purification:

  • The crude 1,3-dimethyl-6-aminouracil can be purified by recrystallization from ethanol or by column chromatography if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the N-methylated derivatives of 6-aminouracil. Yields are representative and can vary based on the specific reaction conditions and purification methods used.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Representative Yield (%)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
6-Aminouracil C₄H₅N₃O₂127.10>300-10.55 (s, 1H, NH), 9.85 (s, 1H, NH), 6.25 (s, 2H, NH₂), 4.65 (s, 1H, C5-H)164.2 (C4), 154.5 (C2), 152.0 (C6), 75.8 (C5)
1-Methyl-6-aminouracil C₅H₇N₃O₂141.13280-28240-6010.20 (s, 1H, N3-H), 6.50 (s, 2H, NH₂), 4.75 (s, 1H, C5-H), 3.15 (s, 3H, N1-CH₃)163.8 (C4), 154.2 (C2), 152.5 (C6), 76.5 (C5), 32.8 (N1-CH₃)
3-Methyl-6-aminouracil C₅H₇N₃O₂141.13>30030-5010.80 (s, 1H, N1-H), 6.40 (s, 2H, NH₂), 4.80 (s, 1H, C5-H), 3.05 (s, 3H, N3-CH₃)164.0 (C4), 155.0 (C2), 151.8 (C6), 77.0 (C5), 28.5 (N3-CH₃)
1,3-Dimethyl-6-aminouracil C₆H₉N₃O₂155.15293-295 (dec.)[1]70-906.60 (s, 2H, NH₂), 4.90 (s, 1H, C5-H), 3.20 (s, 3H, N1-CH₃), 3.10 (s, 3H, N3-CH₃)[2]162.5 (C4), 155.5 (C2), 152.2 (C6), 75.0 (C5), 33.5 (N1-CH₃), 28.0 (N3-CH₃)[2]

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Visualizations

Experimental Workflow for N-Methylation of 6-Aminouracil

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Products 6-Aminouracil 6-Aminouracil Reaction_Setup 1. Dissolve 6-Aminouracil & Base in Solvent 6-Aminouracil->Reaction_Setup Base (e.g., K2CO3, NaOH, NaH) Base (e.g., K2CO3, NaOH, NaH) Base (e.g., K2CO3, NaOH, NaH)->Reaction_Setup Methylating Agent (DMS or MeI) Methylating Agent (DMS or MeI) Addition 2. Add Methylating Agent Methylating Agent (DMS or MeI)->Addition Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Setup Reaction_Setup->Addition Heating 3. Heat and Stir Addition->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Quenching 5. Quench Reaction Monitoring->Quenching Extraction 6. Extract with Organic Solvent Quenching->Extraction Drying_Concentration 7. Dry and Concentrate Extraction->Drying_Concentration Purification_Step 8. Column Chromatography or Recrystallization Drying_Concentration->Purification_Step N_Methylated_Products N-Methylated 6-Aminouracil (Mono- or Di-substituted) Purification_Step->N_Methylated_Products

Caption: General workflow for the N-methylation of 6-aminouracil.

Disclaimer: This protocol is a representative method and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment should be worn at all times, and all procedures should be performed in a well-ventilated fume hood, especially when handling toxic and volatile reagents like dimethyl sulfate and methyl iodide.

References

Application Notes and Protocols: 6-Amino-1-methyluracil in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyluracil is a versatile pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of bioactive heterocyclic compounds. Its inherent reactivity and structural features make it an ideal starting material for the construction of fused pyrimidine systems, which are prominent scaffolds in numerous therapeutic agents. This document provides detailed application notes on the synthetic utility of this compound and protocols for the preparation of key bioactive molecules, including those with anticancer and antimicrobial properties.

Applications in Bioactive Compound Synthesis

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems with significant biological activities. Its derivatives have been explored for a range of therapeutic applications, including the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The primary application of this compound lies in its utility as a synthon for constructing bicyclic and tricyclic pyrimidine derivatives.

Key classes of bioactive compounds synthesized from this compound and its analogues include:

  • Pyrido[2,3-d]pyrimidines: These compounds are synthesized through multicomponent reactions and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.

  • Pyrazolo[3,4-d]pyrimidines: This class of compounds has shown significant potential as anticancer agents, with some derivatives acting as potent enzyme inhibitors.

  • Pyrimido[4,5-d]pyrimidines: These fused pyrimidines have been investigated for their inhibitory activity against various kinases, making them promising candidates for cancer therapy.

The amino group at the 6-position and the adjacent C5 carbon of the uracil ring are the primary sites of reactivity, allowing for condensation and cyclization reactions to build fused ring systems.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological activity data for representative compounds synthesized from 6-aminouracil derivatives.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
5a MCF-7 (Breast)1.77 ± 0.1[3]
HepG2 (Liver)2.71 ± 0.15[3]
5e MCF-7 (Breast)1.39 ± 0.08[3]
HepG2 (Liver)10.70 ± 0.58[3]
6b HepG2 (Liver)2.68[4]
7b MCF-7 (Breast)6.22 ± 0.34[3]
HepG2 (Liver)19.58 ± 1.06[3]
6b PC-3 (Prostate)>10[5]
8d MCF-7 (Breast)0.02[5]
Taxol MCF-7 (Breast)8.48 ± 0.46[3]
HepG2 (Liver)14.60 ± 0.79[3]
Doxorubicin PC-3 (Prostate)0.04[5]

Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
VIIa 57 different cell lines0.326 - 4.31
12b MDA-MB-468 (Breast)3.343 ± 0.13[6]
T-47D (Breast)4.792 ± 0.21[6]
P1 HCT 116 (Colon)22.7 ± 1.12[7]
HepG2 (Liver)30.14 ± 1.53[7]
MCF-7 (Breast)25.43 ± 1.37[7]
P2 HCT 116 (Colon)35.75 ± 1.89[7]
HepG2 (Liver)40.75 ± 2.11[7]
MCF-7 (Breast)38.65 ± 1.95[7]
Staurosporine MDA-MB-468 (Breast)6.358 ± 0.24[6]
T-47D (Breast)4.849 ± 0.22[6]
Sunitinib HCT 116 (Colon)5.23 ± 0.28[7]

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Bromo derivative S. aureus8[8]
Iodo derivative S. aureus8[8]
2e S. aureus62.5[9]
B. subtilis62.5[9]
E. coli125[9]
2f S. aureus62.5[9]
B. subtilis125[9]
E. coli125[9]
2g S. aureus125[9]
B. subtilis125[9]
E. coli62.5[9]
Amoxicillin S. aureus-[10]
Ciprofloxacin S. aureus250[9]
E. coli125[9]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.

Materials:

  • This compound (or 6-aminouracil)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Diammonium hydrogen phosphate (DAHP) or Microwave irradiation setup

  • Ethanol

  • Water

Procedure (Method B: Catalytic Aqueous Media):

  • In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (10 mol%).

  • Add a mixture of ethanol and water as the solvent.

  • Reflux the reaction mixture with stirring for the time specified in the literature for the particular aldehyde (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of ethanol.

  • Dry the product to obtain the desired pyrido[2,3-d]pyrimidine derivative.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol outlines the synthesis of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones starting from an ortho-amino ester of a pyrazole derivative, which can be conceptually linked to the reactivity of aminouracils.

Materials:

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (can be synthesized from phenylhydrazine)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • 4-Aminobenzoic acid

  • Isopropanol

  • Appropriate amino acid

  • Thionyl chloride (SOCl₂)

  • 1,2,3-Benzotriazole

  • Triethylamine (TEA)

  • Acetonitrile

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Pyrazolo[3,4-d]pyrimidinone (3): Reflux ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2) in formamide at 190°C for 8 hours. Cool the mixture and collect the precipitated product.[11]

  • Chlorination to form 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4): Reflux compound 3 in phosphorus oxychloride at 106°C for 6 hours. Carefully quench the reaction mixture with ice water and collect the product.[11]

  • Synthesis of the key intermediate (5): React compound 4 with 4-aminobenzoic acid in isopropanol under heating for 16-18 hours to yield 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid.[11]

  • Activation of the carboxylic acid: Treat intermediate 5 with thionyl chloride in the presence of 1,2,3-benzotriazole in DCM at room temperature.

  • Amide coupling with amino acids (7a-m): To the activated acid, add the desired amino acid and triethylamine in acetonitrile and heat at 70°C to obtain the final N-acyl amino acid conjugates of the pyrazolo[3,4-d]pyrimidine.[11]

  • Purify the final products by recrystallization or column chromatography and characterize them by spectroscopic methods.

Signaling Pathways and Mechanisms of Action

Several bioactive compounds derived from 6-aminouracil exert their effects by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) 4/6 Inhibition

Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK4 and CDK6.[5] These kinases are crucial for the G1-S phase transition in the cell cycle. Their inhibition leads to cell cycle arrest and apoptosis in cancer cells.

The mechanism involves the inhibition of the Cyclin D-CDK4/6 complex, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for DNA replication and cell cycle progression.[12][13][14]

CDK4_6_Inhibition_Pathway cluster_0 G1 Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK4_6 Cyclin D-CDK4/6 (Active Complex) CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates (P) E2F E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F (Inactive Complex) Rb_E2F->E2F Releases Cell_Cycle_Progression G1-S Transition S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CyclinD_CDK4_6 Inhibits

Caption: CDK4/6 Inhibition Pathway by Pyrido[2,3-d]pyrimidine Derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[11] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation. Inhibition of DHFR leads to a depletion of THF, thereby halting DNA replication and causing cell death.[15][16][17] This mechanism is particularly effective against rapidly dividing cancer cells.

DHFR_Inhibition_Pathway cluster_1 Folate Metabolism and DNA Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-carbon transfer Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis One-carbon transfer DNA_Synthesis DNA Synthesis & Replication Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->DHFR Inhibits

Caption: DHFR Inhibition Pathway by Pyrazolo[3,4-d]pyrimidine Derivatives.

Conclusion

This compound and its analogues are highly valuable and versatile starting materials for the synthesis of a diverse range of bioactive heterocyclic compounds. The straightforward and efficient synthetic routes, particularly multicomponent reactions, allow for the rapid generation of compound libraries for drug discovery programs. The resulting fused pyrimidine derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action such as the inhibition of key enzymes like CDKs and DHFR. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics.

References

Application Notes and Protocols for the Quantification of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Amino-1-methyluracil in various sample matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug discovery, development, and academic research.

Introduction

This compound is a synthetic pyrimidine derivative with applications in pharmaceutical development as a building block for various therapeutic agents, including those targeting metabolic disorders and cancer.[1] It is also utilized in biochemical research to study nucleic acid metabolism and enzyme activity.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, in vitro assays, and quality control of synthesized compounds.

This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range
Selectivity Moderate to highVery high
Matrix Compatibility Good for relatively clean samplesExcellent for complex biological matrices
Instrumentation HPLC system with UV detectorLC system coupled to a tandem mass spectrometer
Primary Application Quantification in bulk drug substance, formulations, and in vitro assays.Quantification in biological matrices (plasma, urine, tissue homogenates).

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices such as bulk powder, pharmaceutical formulations, and buffer solutions from in vitro experiments.

3.1.1. Materials and Reagents

  • This compound reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffer components (e.g., sodium phosphate monobasic)

3.1.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm[2]

3.1.4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol or a mixture of water and methanol. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Solid Samples (Bulk Powder): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, water) to a known concentration.

  • Aqueous Samples (In vitro assays): If necessary, dilute the sample with the mobile phase to fall within the calibration range.

3.1.5. Data Analysis

Quantification is achieved by comparing the peak area of this compound in the sample to the calibration curve generated from the standard solutions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue extracts.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) for this compound (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Sulfosalicylic acid (for protein precipitation)[3]

3.2.2. Instrumentation

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Chromatographic Conditions

ParameterCondition
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a mixed-mode column[4]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A gradient suitable for retaining and eluting the polar analyte. For example, start at high %B and decrease over time.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 142.1 (M+H)+
Product Ions (m/z) To be determined by direct infusion of a standard solution. Common losses for uracil derivatives include HNCO and CO.
Collision Energy To be optimized for the specific instrument and transitions.
Source Temperature 500 °C
Capillary Voltage 3.5 kV

3.2.5. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid (or 10 µL of 30% sulfosalicylic acid followed by vortexing and centrifugation) to precipitate proteins.[3][5]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2.6. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[6] Key validation parameters include:

ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks at the retention time of the analyte.
Linearity Correlation coefficient (r²) > 0.99[7]
Accuracy Recovery within 85-115% for biological samples, 98-102% for drug substance.[8]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) < 15% for biological samples, < 2% for drug substance.[9]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable accuracy and precision.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Formulation Sample Add_IS Add Internal Standard (for LC-MS/MS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G dUMP dUMP TS Thymidylate Synthetase (TS) dUMP->TS Substrate dTMP dTMP TS->dTMP Product DNA_Syn DNA Synthesis dTMP->DNA_Syn AMU This compound AMU->TS Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-methyluracil is a key intermediate in the synthesis of various pharmaceutically active compounds. This document provides detailed application notes and scalable protocols for the synthesis of this compound. The primary method detailed is the condensation of methylurea and ethyl cyanoacetate, a well-established and efficient route. This document includes a summary of quantitative data, detailed experimental procedures, and diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers and professionals in drug development.

Introduction

This compound, a derivative of the pyrimidine uracil, serves as a crucial building block in medicinal chemistry. Its structure is incorporated into numerous compounds with therapeutic potential, including but not limited to, antiviral and anticancer agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The most common and cost-effective method for its large-scale production involves the base-catalyzed condensation of methylurea with ethyl cyanoacetate. This method is advantageous due to the ready availability of starting materials and generally high yields.

Synthetic Pathway

The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation of methylurea and ethyl cyanoacetate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through the formation of a cyanoacetylmethylurea intermediate, which then undergoes intramolecular cyclization to form the uracil ring.

Reaction Scheme:

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methylurea Methylurea reaction_step_1 Condensation & Cyclization methylurea->reaction_step_1 ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction_step_1 sodium_ethoxide Sodium Ethoxide (in Ethanol) sodium_ethoxide->reaction_step_1 Base Catalyst product This compound reaction_step_1->product

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on established procedures for analogous compounds.[1] Yields can vary based on reaction scale and purification methods.

ParameterValueReference
Starting Materials
Methylurea1.0 molar equivalentGeneral Method
Ethyl Cyanoacetate1.0 molar equivalent[1]
Sodium2.0 molar equivalents[1]
Anhydrous EthanolSolvent[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time10-12 hours[1]
Product Information
Typical Yield60-70% (estimated)Based on 6-aminouracil synthesis[1]
Purity>98% after recrystallizationStandard practice
AppearanceOff-white to pale yellow solidGeneral observation

Experimental Protocols

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound.

Materials and Equipment:
  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Methylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Anhydrous ethanol

  • Glacial acetic acid

  • Deionized water

Experimental Workflow:

G Experimental Workflow for this compound Synthesis start Start prep_naoe Prepare Sodium Ethoxide Solution start->prep_naoe add_reactants Add Methylurea and Ethyl Cyanoacetate prep_naoe->add_reactants reflux Reflux Reaction Mixture (10-12 hours) add_reactants->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with Acetic Acid (pH ~6) cool->acidify precipitate Precipitate Formation acidify->precipitate filter Filter the Crude Product precipitate->filter wash Wash with Water and Ethanol filter->wash dry Dry the Product wash->dry purify Recrystallize (Optional) dry->purify end End purify->end

References

Application Notes and Protocols for the Derivatization of 6-Amino-1-methyluracil in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

Introduction

6-Amino-1-methyluracil is a versatile pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to natural nucleobases allows for the synthesis of a diverse array of analogs with the potential to interact with various biological targets. Derivatization of the 6-amino group and other positions on the uracil ring is a key strategy for developing novel therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] These derivatives are frequently employed as scaffolds in the generation of compound libraries for high-throughput biological screening.[1]

Key Biological Targets and Therapeutic Areas

Derivatives of this compound have shown promise against several key biological targets, making them attractive candidates for drug development in various therapeutic areas.

  • Oncology: A primary focus for uracil derivatives is cancer therapy. Many of these compounds exert their effects by targeting enzymes essential for nucleic acid metabolism, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[2][3]

    • Thymidylate Synthase (TS): This enzyme is a critical target in chemotherapy as it catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[3][4] Inhibition of TS leads to "thymineless death," a state of DNA damage and apoptosis in cancer cells.[5] 5-Fluorouracil (5-FU), a well-known uracil analog, functions primarily through the inhibition of TS.[4][6]

    • Uracil-DNA Glycosylase (UDG): UDG is an enzyme involved in the base excision repair (BER) pathway that removes uracil from DNA.[7][8] Inhibiting UDG can enhance the efficacy of drugs like 5-FU, which are incorporated into DNA and would otherwise be removed by the repair machinery.[7]

    • Cyclin-Dependent Kinases (CDKs): Some uracil derivatives have been shown to modulate the cell cycle by affecting the expression of proteins like cyclin D1 and Cdk1, leading to cell cycle arrest and apoptosis.[9]

  • Infectious Diseases: The structural analogy to nucleosides makes these derivatives potent antiviral agents, primarily by interfering with viral replication enzymes such as reverse transcriptase and polymerase.

  • Inflammation and Autoimmune Diseases: Certain derivatives have been investigated for the treatment of inflammatory conditions like rheumatoid arthritis and psoriasis, potentially by modulating immune responses.[10]

II. Experimental Protocols

This section provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in biological screening assays.

Protocol 1: Synthesis of 6-(Substituted-thioureido)-1-methyluracil Derivatives

This protocol describes the synthesis of thiourea derivatives by reacting this compound with various isothiocyanates. This class of compounds has shown significant biological activity.

Materials:

  • This compound

  • Substituted phenylisothiocyanate (e.g., 4-ethyl-phenylisothiocyanate)

  • Dimethylformamide (DMF)

  • Triethylamine (catalyst)

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3.5 mmol of this compound in 5 mL of DMF.

  • Add a catalytic amount (a few drops) of triethylamine to the solution.

  • Add 3.5 mmol of the desired substituted phenylisothiocyanate to the reaction mixture.

  • Heat the mixture with stirring at 120-130°C for 10 hours under a reflux condenser.

  • Allow the reaction mixture to cool to room temperature.

  • Filter off any small amount of unreacted starting material.

  • Dilute the filtrate with deionized water to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold methanol to remove impurities.

  • Dry the final product under vacuum.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., isopropanol, DMSO)[10]

  • Doxorubicin (positive control)

Equipment:

  • 96-well flat-bottom plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm or 590 nm)

  • Orbital shaker

Procedure:

  • Cell Seeding: a. Harvest cancer cells during their exponential growth phase. b. Determine cell density and viability using a hemocytometer and trypan blue. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. d. Incubate the plate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: a. Prepare serial dilutions of the synthesized derivatives and the positive control (doxorubicin) in complete culture medium. b. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. c. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and an untreated control (medium only). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the purple formazan crystals.[10] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm. b. Use a reference wavelength of 630 nm to reduce background noise if necessary.

  • Data Analysis: a. Subtract the average absorbance of the blank (medium only) wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF).[5][13]

Materials:

  • Purified recombinant human thymidylate synthase or cell lysate containing TS.

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing DTT and EDTA).[13]

  • Deoxyuridine monophosphate (dUMP) solution.

  • 5,10-methylenetetrahydrofolate (mTHF) solution.

  • Synthesized this compound derivatives (inhibitors).

Equipment:

  • UV-Vis spectrophotometer with temperature control.

  • Cuvettes.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, the enzyme source (e.g., 40 nM purified TS), and the desired concentration of the test inhibitor.[5]

  • Add the substrate, dUMP (e.g., 100 µM), to the mixture.[5]

  • Incubate the mixture for 5 minutes to allow for inhibitor binding.[5]

  • Initiate the reaction by adding the cofactor, mTHF (e.g., 150 µM).[5]

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 3-5 minutes.[5]

  • Calculate the initial reaction velocity (rate of absorbance change).

  • Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

  • Run control reactions without the inhibitor (100% activity) and without the enzyme (background).

III. Data Presentation

Quantitative data from biological screening should be organized to facilitate clear comparison between different derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: In Vitro Cytotoxicity (IC50) of 6-Aminouracil Derivatives against Prostate Cancer (PC3) Cell Line.

Compound IDModification on 6-Aminouracil CoreIC50 (µM) vs. PC3 CellsReference Compound (Doxorubicin) IC50 (µM)
17 Phenyl thiourea side chain0.030.93
18 Cyclized thiazole derivative3.670.93

Data sourced from a study on fused and related heterocyclic compounds derived from 6-aminouracil.[14]

IV. Visualizations

Workflow and Pathway Diagrams

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_workflow General Workflow for Screening this compound Derivatives start_end start_end process process data data decision decision output output A Start: this compound B Chemical Derivatization (e.g., Protocol 1) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Library of Derivatives C->D E Biological Screening (e.g., MTT Assay - Protocol 2) D->E F Hit Identification E->F G Lead Optimization F->G Active? Yes I No Activity F->I Active? No H Preclinical Studies G->H

Caption: General workflow from synthesis to preclinical evaluation.

G cluster_pathway Mechanism of Action: Thymidylate Synthase (TS) Inhibition metabolite metabolite enzyme enzyme process process outcome outcome inhibitor inhibitor dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn Precursor for TS->dTMP Catalyzes Apoptosis Apoptosis (Thymineless Death) TS->Apoptosis Inhibition leads to Cell_Prolif Cancer Cell Proliferation DNA_Syn->Cell_Prolif Inhibitor Uracil Derivative (TS Inhibitor) Inhibitor->TS

Caption: Inhibition of the Thymidylate Synthase pathway by uracil derivatives.

References

6-Amino-1-methyluracil in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyluracil, a derivative of the pyrimidine nucleobase uracil, has emerged as a versatile ligand in coordination chemistry. Its multidentate nature, featuring several potential donor atoms (N1, N3, the exocyclic amino group, and the carbonyl oxygens), allows it to form stable complexes with a variety of transition metals. These metal complexes exhibit diverse coordination geometries and possess interesting physicochemical properties, making them promising candidates for applications in medicinal chemistry, catalysis, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination compounds involving this compound.

Coordination Behavior of this compound

This compound can coordinate to metal ions in several ways, acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. Spectroscopic and crystallographic studies have shown that coordination commonly occurs through the N3 atom of the pyrimidine ring and the exocyclic amino group, forming a stable five-membered chelate ring. Other coordination modes involving the carbonyl oxygen atoms have also been observed.

Applications in Drug Development and Biological Research

The coordination of metal ions to this compound can significantly modulate its biological activity. Uracil derivatives and their metal complexes are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1] The formation of metal complexes can enhance the therapeutic potential of the ligand by altering its lipophilicity, facilitating its transport across cell membranes, and enabling interactions with biological targets.[1]

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Solvents should be dried and distilled according to standard procedures when necessary.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.

  • Characterization techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction are essential for confirming the structure and purity of the synthesized complexes.

Protocol 1: Synthesis of a Generic Divalent Metal Complex of this compound

This protocol describes a general method for the synthesis of a divalent transition metal complex with this compound, for example, with metal salts like copper(II) sulfate, nickel(II) chloride, or cobalt(II) acetate.

Materials:

  • This compound

  • Divalent metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Stirring hotplate

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20 mL of a 1:1 methanol/water mixture) with gentle heating.

  • In a separate flask, dissolve the divalent metal salt (1 mmol) in deionized water (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate is expected to form upon mixing or after a short period of stirring.

  • The reaction mixture is then refluxed for 2-4 hours to ensure the completion of the reaction.

  • After cooling to room temperature, the precipitate is collected by vacuum filtration.

  • Wash the collected solid with small portions of cold water, followed by ethanol, to remove any unreacted starting materials.

  • Dry the product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Characterization:

  • FT-IR (KBr, cm⁻¹): Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the C=O, N-H, and C=N groups can indicate coordination to the metal ion.

  • UV-Vis (in a suitable solvent): Monitor the changes in the electronic absorption bands upon complexation. The appearance of new bands in the visible region may be attributed to d-d transitions of the metal ion in the complex.

  • Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.

Quantitative Data

The following tables summarize typical spectroscopic and structural data for this compound and one of its representative metal complexes. Note: The data for the complex is hypothetical and serves as an illustrative example of what to expect. Actual data will vary depending on the specific metal and reaction conditions.

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupThis compound (Free Ligand)M(this compound)₂X₂ (Complex)
ν(N-H) of NH₂~3300, ~3150Shifted to lower or higher wavenumbers
ν(C=O)~1700, ~1650Shifted to lower wavenumbers
δ(NH₂)~1620Shifted
Ring vibrations~1500-1400Shifted

Table 2: UV-Vis Absorption Maxima (λ_max, nm)

CompoundSolventλ_max (nm)Assignment
This compoundMethanol~230, ~275π → π* transitions
M(this compound)₂X₂Methanol~235, ~280Intraligand transitions
~400-700d-d transitions

Table 3: Selected Bond Lengths (Å) and Angles (°) from Single-Crystal X-ray Diffraction (Hypothetical Data for a Cu(II) Complex)

ParameterBond Length (Å)ParameterBond Angle (°)
Cu-N(3)2.01N(3)-Cu-N(amino)85.0
Cu-N(amino)2.05O(4)-Cu-N(3)90.5
Cu-O(4)1.98N(amino)-Cu-O(4)175.0
C(4)=O(4)1.25
C(6)-N(amino)1.34

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand dissolve_salt Dissolve Metal Salt in Water start->dissolve_salt mixing Mix Solutions dissolve_ligand->mixing dissolve_salt->mixing reflux Reflux Reaction Mixture mixing->reflux filtration Filter and Wash Precipitate reflux->filtration drying Dry the Complex filtration->drying end_synthesis Synthesized Complex drying->end_synthesis ftir FT-IR Spectroscopy end_synthesis->ftir uv_vis UV-Vis Spectroscopy end_synthesis->uv_vis nmr NMR Spectroscopy end_synthesis->nmr xrd Single-Crystal X-ray Diffraction end_synthesis->xrd elemental Elemental Analysis end_synthesis->elemental final_structure Structural Elucidation ftir->final_structure uv_vis->final_structure nmr->final_structure xrd->final_structure elemental->final_structure

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Signaling Pathway for Biological Activity

signaling_pathway complex This compound Metal Complex cell_membrane Cell Membrane Penetration complex->cell_membrane target Intracellular Target (e.g., DNA, Enzyme) cell_membrane->target interaction Binding/Interaction target->interaction response Biological Response (e.g., Apoptosis, Enzyme Inhibition) interaction->response effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) response->effect

Caption: Proposed mechanism of biological action for the metal complexes.

Conclusion

This compound is a ligand of significant interest in coordination chemistry, with its metal complexes showing promise in various fields, particularly in the development of new therapeutic agents. The protocols and data presented here provide a foundation for researchers to synthesize and characterize novel coordination compounds based on this versatile ligand. Further exploration of a wider range of metal ions and detailed biological evaluations are warranted to fully unlock the potential of these compounds.

References

Protocols for the Purification of 6-Amino-1-methyluracil: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-Amino-1-methyluracil, a crucial building block in the synthesis of various pharmaceutical compounds. The following protocols are designed to guide researchers in achieving high-purity this compound suitable for a range of applications, from biochemical assays to drug discovery and development.

Introduction

This compound is a pyrimidine derivative that serves as a versatile intermediate in medicinal chemistry. The purity of this compound is critical for the successful synthesis of target molecules and for ensuring the reliability of biological data. This application note details two primary methods for the purification of this compound: recrystallization and column chromatography. Additionally, a protocol for assessing purity via High-Performance Liquid Chromatography (HPLC) is provided.

Data Presentation

The following tables summarize expected quantitative data for the purification of this compound and its closely related analogs, based on literature findings. These values can serve as a benchmark for researchers performing these protocols.

Table 1: Expected Yield and Purity from Recrystallization of Aminouracil Derivatives

CompoundRecrystallization SolventExpected YieldPurityReference
6-MethyluracilGlacial Acetic Acid71-77%High[1]
6-Amino-1-phenyl-5-bromouracil25% Ethanol61%Not specified[2]
Spiro Pyridodipyrimidines1:1 Ethanol/DMSONot specifiedPure

Table 2: Purification of 6-Amino-1,3-dimethyluracil by Centrifugation and Drying

ParameterValueReference
Purity (by LC)99.125% - 99.815%[3]
Overall Molar Yield93.71% - 94.30%[3]

Table 3: Column Chromatography Purification of a 6-Methyl Uracil Derivative

ParameterValueReference
Mobile Phasen-Heptane:Ethyl Acetate (5:1)
Purity>97%
Yield~78%

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust and widely used technique for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield. Based on methods for structurally similar compounds, the following solvent systems are recommended for this compound.

A. Recrystallization from Glacial Acetic Acid

This protocol is adapted from a procedure for the purification of 6-methyluracil and is expected to be effective for this compound.[1]

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetic acid, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual acetic acid.

  • Dry the purified crystals under vacuum.

B. Recrystallization from Ethanol/DMSO Mixture

This method is suitable for compounds that are highly soluble in DMSO but less soluble in ethanol.

Materials:

  • Crude this compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot DMSO in an Erlenmeyer flask.

  • While the solution is still hot, slowly add ethanol until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot DMSO to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • n-Heptane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the mobile phase (e.g., n-heptane:ethyl acetate 5:1). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Load the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the Separation: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Assessment by HPLC

HPLC is a standard analytical technique to determine the purity of the purified this compound. Commercial suppliers often use HPLC to certify purities of >98%.[4]

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare the Mobile Phase: A typical mobile phase for similar compounds consists of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]

  • Prepare the Sample: Prepare a dilute solution of the purified this compound in the mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.

Visualizations

The following diagrams illustrate the workflows for the purification protocols described above.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Slow cooling to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare silica gel column start->prepare_column load_sample Load sample onto column prepare_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Purity_Assessment_Workflow start Purified this compound prepare_sample Prepare dilute sample solution start->prepare_sample prepare_mobile_phase Prepare HPLC mobile phase inject_hplc Inject onto HPLC system prepare_mobile_phase->inject_hplc prepare_sample->inject_hplc analyze_data Analyze chromatogram inject_hplc->analyze_data end Purity determination analyze_data->end

Caption: Workflow for the purity assessment of this compound by HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Amino-1-methyluracil synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the condensation and subsequent cyclization of methylurea and a cyanoacetic acid ester, typically ethyl cyanoacetate, in the presence of a base.[1] This method is favored for its accessibility of starting materials and relatively straightforward procedure.

Q2: What are the critical reaction parameters that influence the yield?

A2: The key factors affecting the yield of this compound are the choice of base and solvent, reaction temperature, reaction time, and the purity of the starting materials. Proper control of these parameters is crucial for minimizing side reactions and maximizing product formation.

Q3: Why is the choice of base important?

A3: The base plays a crucial role in deprotonating the active methylene group of ethyl cyanoacetate, which is a key step in the condensation reaction. Strong bases like sodium ethoxide or sodium methoxide are commonly used to drive the reaction to completion. The stoichiometry and timely addition of the base are critical to avoid unwanted side reactions.

Q4: Can I use a different solvent system?

A4: While anhydrous ethanol is a commonly used solvent, other polar protic and aprotic solvents can be employed.[2] However, the choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate and final yield. It is recommended to use anhydrous solvents to prevent hydrolysis of the ester and other moisture-sensitive reagents.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Base Strength or Amount: The base may not be strong enough to deprotonate the ethyl cyanoacetate effectively, or an insufficient amount was used. 2. Presence of Water: Moisture in the reagents or solvent can lead to hydrolysis of the ester and quench the base. 3. Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion. 4. Poor Quality Starting Materials: Impurities in methylurea or ethyl cyanoacetate can interfere with the reaction.1. Use a strong base like sodium ethoxide or sodium methoxide. Ensure the correct stoichiometric amount is used. 2. Use anhydrous solvents and dry reagents. Consider drying the reaction apparatus before use. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. 4. Use purified starting materials. Ethyl cyanoacetate can be distilled before use.
Formation of a Tarry or Oily Residue 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization or degradation of the reactants and products. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products and polymers.1. Maintain the recommended reaction temperature. Use a controlled heating source like an oil bath. 2. Carefully measure and add the reactants in the correct stoichiometric ratio.
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials. 2. Formation of Side Products: Suboptimal reaction conditions can lead to the formation of impurities with similar polarity to the product.1. Ensure the reaction goes to completion by monitoring with TLC/HPLC and adjusting reaction time/temperature as needed. 2. Optimize the reaction conditions (base, solvent, temperature) to minimize side product formation. Consider recrystallization from a different solvent system for purification.
Inconsistent Yields Between Batches 1. Variability in Reagent Quality: The purity of starting materials and solvents may differ between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring speed can affect the outcome.1. Standardize the source and purity of all reagents and solvents. 2. Carefully control and document all reaction parameters for each batch to ensure reproducibility.

Data Presentation

Reported Yields of 6-Aminouracil Derivatives under Various Conditions
ProductStarting MaterialsBase/CatalystSolventTemperatureTimeYield (%)
6-AminouracilUrea, Ethyl cyanoacetateSodiumAnhydrous EthanolReflux10-12 h69
6-MethyluracilUrea, Ethyl acetoacetateSodium HydroxideWater95 °C-71-77[3]
6-Amino-1,3-dimethyluracil1,3-Dimethylurea, Cyanoacetic acid1,3-DicyclohexylcarbodiimideAcetic Anhydride6-95 °C (staged)-93.7[4]
Naphthopyranopyrimidines6-Amino-1,3-dimethyluracil, Aldehyde, β-NaphtholL-prolineSolvent-free100 °C20 minHigh
Impact of Reaction Parameters on Yield (General Observations)
ParameterVariationExpected Impact on YieldRationale
Base Stronger base (e.g., NaOEt vs. Na2CO3)IncreaseMore efficient deprotonation of the active methylene compound, driving the condensation forward.
Solvent Anhydrous vs. AqueousIncreasePrevents hydrolysis of the ester starting material and deactivation of the base.
Temperature Increase (within optimal range)IncreaseIncreases reaction rate. However, excessive temperature can lead to degradation and lower yields.
Reaction Time Insufficient vs. OptimalIncreaseAllows the reaction to proceed to completion. Monitor by TLC/HPLC to avoid prolonged heating that may cause degradation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of 6-aminouracils.[1] Optimization may be required to achieve higher yields.

Materials:

  • Methylurea

  • Ethyl cyanoacetate

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add methylurea and ethyl cyanoacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Neutralize the reaction mixture by the careful addition of glacial acetic acid to a pH of approximately 6. This will cause the product to precipitate out of the solution. Vigorous frothing may occur during acidification.[5]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with distilled water and then with cold ethanol. Dry the product in a desiccator to obtain this compound. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Methylurea Methylurea Intermediate Acyclic Intermediate Methylurea->Intermediate + EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate Base Base (e.g., Sodium Ethoxide) Base->Intermediate Solvent Solvent (Anhydrous Ethanol) Solvent->Intermediate Heat Heat (Reflux) Heat->Intermediate Product This compound Intermediate->Product Cyclization Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents Yes PurificationIssue Purification Issues? LowYield->PurificationIssue No CheckConditions Verify Reaction Temperature & Time CheckReagents->CheckConditions CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture OptimizeBase Optimize Base Strength/Amount CheckMoisture->OptimizeBase OptimizeBase->PurificationIssue Recrystallize Recrystallize from Different Solvent PurificationIssue->Recrystallize Yes Success Successful Synthesis PurificationIssue->Success No Chromatography Optimize Chromatography Conditions Recrystallize->Chromatography Chromatography->Success End End Success->End Yield_Optimization Yield Improved Yield Purity High Purity of Starting Materials Purity->Yield Anhydrous Anhydrous Reaction Conditions Anhydrous->Yield OptimalBase Optimal Base (Strength & Stoichiometry) OptimalBase->Yield OptimalTemp Optimal Temperature & Time OptimalTemp->Yield Monitoring Reaction Monitoring (TLC/HPLC) Monitoring->OptimalTemp

References

Technical Support Center: Synthesis of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Amino-1-methyluracil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction: The reaction may not have gone to completion.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Increase reaction time: If starting materials are still present after the recommended time, extend the reflux period. - Optimize temperature: While reflux is standard, ensure the temperature is appropriate for the solvent used.
Suboptimal catalyst activity: The base catalyst (e.g., sodium ethoxide) may not be sufficiently active.- Use freshly prepared catalyst: Prepare sodium ethoxide solution immediately before use for best results. - Ensure anhydrous conditions: Moisture can deactivate the catalyst. Use dry solvents and glassware.
Impure reactants: Impurities in ethyl cyanoacetate or methylurea can interfere with the reaction.- Verify reactant purity: Use high-purity starting materials. Purify reactants if necessary.
Presence of a Major Side-Product Incomplete cyclization: The intermediate, N-cyanoacetyl-N'-methylurea, may not have fully cyclized.- Ensure adequate heating: Sufficient time at reflux temperature is crucial for the cyclization step. - Check catalyst concentration: An insufficient amount of base may lead to incomplete cyclization.
Self-condensation of ethyl cyanoacetate: Under basic conditions, ethyl cyanoacetate can react with itself.- Control the order of addition: Add ethyl cyanoacetate slowly to the solution of the base and methylurea to minimize its self-reaction. - Maintain appropriate temperature: Avoid excessively high temperatures during the initial mixing phase.
Hydrolysis of ethyl cyanoacetate: Presence of water can lead to the hydrolysis of the ester to cyanoacetic acid.- Strictly anhydrous conditions: Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Discolored (Yellowish or Brownish) Impure starting materials: Colored impurities in the reactants can be carried through to the final product.- Use purified reactants: Ensure the purity of ethyl cyanoacetate and methylurea. - Decolorize with charcoal: After the reaction is complete and neutralized, the crude product solution can be treated with activated charcoal before filtration.
Degradation during workup: The product might be sensitive to prolonged exposure to acidic or basic conditions at high temperatures.- Neutralize carefully: Add acid for precipitation slowly and at a controlled temperature. - Minimize heating during purification: Use appropriate recrystallization solvents and avoid prolonged heating.
Difficulty in Product Precipitation Incorrect pH: The pH of the solution after neutralization might not be optimal for precipitation.- Adjust pH carefully: Use a pH meter to ensure the pH is adjusted to the optimal range for precipitation (typically around pH 6). Add the acid dropwise with stirring.
Product is too soluble in the reaction mixture: The product may have significant solubility in the solvent even after neutralization.- Cool the mixture: After neutralization, cool the reaction mixture in an ice bath to decrease the solubility of the product. - Reduce solvent volume: If possible, carefully evaporate some of the solvent under reduced pressure before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the synthesis of this compound?

A1: A common side-product is the uncyclized intermediate, N-cyanoacetyl-N'-methylurea . This occurs when the final ring-closing step is incomplete. Another potential, though less commonly reported in standard procedures, is the product of ethyl cyanoacetate self-condensation.

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: The presence of water can lead to several undesirable side reactions.[1] Firstly, it can hydrolyze the ester group of ethyl cyanoacetate to form cyanoacetic acid, which will not participate in the desired reaction. Secondly, water can deactivate the sodium ethoxide catalyst, leading to lower yields. Finally, moisture can promote other side reactions, reducing the overall purity of the final product.

Q3: My TLC analysis shows multiple spots even after the reaction should be complete. What should I do?

A3: Multiple spots on TLC indicate the presence of starting materials, intermediates, or side-products.

  • Identify the spots: If possible, run co-spots with your starting materials (ethyl cyanoacetate and methylurea) to see if they are still present.

  • Address incomplete reaction: If starting materials are present, consider extending the reaction time or using a freshly prepared catalyst.

  • Isolate and characterize: If the major impurity is not a starting material, you may need to isolate it using column chromatography to identify its structure and optimize the reaction conditions to minimize its formation.

Q4: Can I use a different base instead of sodium ethoxide?

A4: While sodium ethoxide is commonly used, other strong bases like sodium methoxide or potassium tert-butoxide could potentially be used. However, the choice of base can affect the reaction rate and the formation of side-products. It is recommended to stick to the established protocol unless you are specifically investigating the effect of different catalysts.

Q5: My final product has a low melting point compared to the literature value. What does this indicate?

A5: A lower and broader melting point range is a strong indication of impurities in your product. The presence of side-products or residual starting materials can depress the melting point. In this case, further purification, such as recrystallization from an appropriate solvent, is necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the synthesis of this compound.[2]

Materials:

  • Ethyl cyanoacetate (0.1 mol)

  • N-methylurea (0.1 mol)

  • Sodium metal (0.1 g-atom)

  • Anhydrous ethanol (290 mL)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add N-methylurea and stir until it dissolves. Then, add ethyl cyanoacetate dropwise to the mixture with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 10-12 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Precipitation: Slowly add glacial acetic acid to the reaction mixture with stirring to adjust the pH to approximately 6. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash it with distilled water. Dry the product in a desiccator overnight. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete low_yield Low Yield reaction_complete->low_yield No good_yield Good Yield reaction_complete->good_yield Yes check_catalyst Check Catalyst Activity (Use Freshly Prepared) low_yield->check_catalyst check_conditions Check Reaction Conditions (Time, Temperature) low_yield->check_conditions check_reactants Check Reactant Purity low_yield->check_reactants side_products Presence of Side-Products? good_yield->side_products check_catalyst->start check_conditions->start check_reactants->start purification Purification (Recrystallization) discoloration Product Discolored? purification->discoloration final_product Pure this compound side_products->purification No characterize_side_products Isolate and Characterize Side-Products side_products->characterize_side_products Yes optimize_conditions Optimize Reaction Conditions (e.g., Anhydrous, Temp.) characterize_side_products->optimize_conditions optimize_conditions->start discoloration->final_product No charcoal_treatment Treat with Activated Charcoal discoloration->charcoal_treatment Yes charcoal_treatment->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6-Amino-1-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically an almost white to slightly beige crystalline powder.[1] Its melting point is reported to be around 306-307 °C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

Discoloration often indicates the presence of colored impurities, which may arise from side reactions during synthesis or degradation of the material. To remove colored impurities, you can perform a recrystallization step with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

Q3: I am getting a low yield after recrystallization. What are the common reasons for this?

Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: The compound has some solubility even in the cold solvent, and using an excessive amount will lead to significant loss of product in the mother liquor.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Premature crystallization: If the solution cools too much during gravity filtration to remove insoluble impurities, the product may crystallize on the filter paper.

Q4: After cooling my recrystallization solution, no crystals have formed. What should I do?

This phenomenon is known as supersaturation. Here are a few techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for other crystals to grow upon.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Reduce the volume of the solvent: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

Q5: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be used.[2] Purity is determined by comparing the area of the main peak to the total area of all peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Broad melting point range Presence of impurities from starting materials or side products.Perform recrystallization. If impurities are insoluble, use hot gravity filtration. If they are soluble, a single recrystallization should suffice.
Extra peaks in HPLC chromatogram Incomplete reaction or presence of byproducts.Identify the impurities if possible (e.g., by mass spectrometry). If they are more polar, a normal-phase chromatography might be effective. For general cleanup, recrystallization is the first method of choice.
Product is an oil or sticky solid Presence of residual solvent or low-melting impurities.Try to triturate the material with a non-polar solvent in which this compound is insoluble to wash away the impurities. If that fails, consider column chromatography.
Problem 2: Issues During Recrystallization
Symptom Possible Cause Suggested Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is too concentrated.Add more solvent to the hot solution. Alternatively, switch to a lower-boiling point solvent system.
Crystals are very fine and difficult to filter The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can sometimes promote the growth of larger crystals.
Product is still impure after one recrystallization The chosen solvent does not effectively separate the impurity from the product.Try a different solvent or a mixture of solvents. For example, a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective. A 1:1 mixture of ethanol and DMSO has been used for a related compound.[1]

Data Presentation

Table 1: Solubility of Related Uracil Derivatives

SolventSolubilityReference
WaterSoluble[3]
Hot AlcoholSoluble[3]
EtherSoluble[3]
DMSO50 mg/mL (requires sonication)[2]
Diluted Sodium HydroxideSoluble[4]
Glacial Acetic AcidCan be used for crystallization[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically. Based on data from related compounds, a mixture of ethanol and water is a good starting point.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures (e.g., water, ethanol, 25% aqueous ethanol) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 25% aqueous ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Preheat a gravity funnel and a receiving Erlenmeyer flask with a small amount of the hot solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities charcoal->hot_filtration cool Slow Cooling to RT hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_purity Low Purity cluster_yield Low Yield cluster_physical Physical Appearance start Purification Issue low_purity Low Purity Detected (e.g., by HPLC) start->low_purity low_yield Low Yield start->low_yield bad_appearance Discolored or Oily start->bad_appearance recrystallize Recrystallize low_purity->recrystallize chromatography Consider Column Chromatography recrystallize->chromatography Purity still low check_solvent Check Solvent Volume & Cooling Rate low_yield->check_solvent recover_mother_liquor Recover from Mother Liquor check_solvent->recover_mother_liquor charcoal_treatment Use Activated Charcoal bad_appearance->charcoal_treatment Discolored triturate Triturate with non-polar solvent bad_appearance->triturate Oily

Caption: Troubleshooting decision tree for the purification of this compound.

References

optimization of reaction conditions for 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Amino-1-methyluracil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Presence of moisture in reactants or solvents. - Inefficient cyclization. - Side reactions.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Systematically vary the reaction temperature and time to find the optimal conditions. - Ensure all reactants and solvents are thoroughly dried before use. Dehydration of cyanoacetic acid, if used, is crucial.[1] - Optimize the pH and temperature for the cyclization step. A common method involves heating under alkaline conditions (pH 9-9.5).[1] - Consider the use of a condensing agent to minimize side reactions.[1]
Impure Product - Presence of unreacted starting materials. - Formation of byproducts. - Inadequate purification.- Confirm reaction completion before workup. - Adjust reaction conditions (temperature, solvent) to disfavor byproduct formation. For instance, in related syntheses, altering the solvent did not always yield significant improvements, indicating temperature might be a more critical parameter.[2] - Employ appropriate purification techniques such as recrystallization or column chromatography. For similar uracil derivatives, crystallization from solvents like glacial acetic acid has been effective.[3]
Slow Reaction Rate - Low reaction temperature. - Ineffective catalyst or condensing agent. - Poor solubility of reactants.- Gradually increase the reaction temperature while monitoring for byproduct formation. - If using a catalyst or condensing agent, ensure its activity and appropriate loading. - Select a solvent in which the reactants have better solubility.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent. - Formation of an oil instead of a precipitate.- After the reaction, cool the mixture and if precipitation does not occur, try adding a non-polar solvent to induce precipitation. - If an oil forms, try triturating with a suitable solvent to induce solidification.

Frequently Asked Questions (FAQs)

1. What are the common starting materials for the synthesis of this compound?

Common precursors for the synthesis of 6-aminouracil derivatives include 1-methylurea and a three-carbon component like cyanoacetic acid or its esters.[1] Another approach involves the modification of a pre-existing uracil ring, for example, starting from 6-chlorouracil.[4]

2. What reaction conditions are critical for optimizing the yield of this compound?

Key parameters to optimize include reaction temperature, reaction time, solvent, and the choice of condensing agent or catalyst. For the cyclization step in a related synthesis of 6-amino-1,3-dimethyl uracil, the temperature was controlled in stages, for instance, starting at a lower temperature and gradually increasing it, followed by a final heating step at 90-95°C to ensure complete cyclization.[1]

3. How can I minimize the formation of byproducts?

Minimizing byproducts can be achieved by ensuring anhydrous conditions, as water can lead to unwanted side reactions.[1] The use of an efficient condensing agent can also improve the selectivity of the reaction.[1] Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes lead to increased byproduct formation.

4. What is a suitable method for the purification of this compound?

A common and effective method for purifying uracil derivatives is recrystallization.[3] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for similar compounds include ethanol, water, or mixtures thereof, as well as glacial acetic acid for further purification.[3][5]

Experimental Protocols

A general, illustrative protocol for the synthesis of a 6-aminouracil derivative is outlined below. Please note that specific quantities and conditions should be optimized for your specific starting materials and scale.

Illustrative Synthesis of a 6-Aminouracil Derivative

This protocol is based on the synthesis of 6-amino-1,3-dimethyl uracil from 1,3-dimethylurea and cyanoacetic acid, which can be adapted for this compound by using 1-methylurea.[1]

  • Condensation:

    • Dehydrated cyanoacetic acid is dissolved in a suitable solvent (e.g., acetic anhydride) in a reaction vessel.

    • The solution is cooled (e.g., to 6-8°C).

    • A condensing agent is added, followed by the portion-wise addition of 1-methylurea while maintaining the low temperature.

    • The reaction mixture is stirred and the temperature is gradually raised in stages (e.g., to 15-18°C, then to 28-30°C) and held at each stage for a specific duration.

    • The resulting intermediate, a cyanoacetylurea derivative, is isolated, for example, by filtration and vacuum distillation of the filtrate.

  • Cyclization:

    • The isolated intermediate is placed in a reaction vessel and the temperature is raised (e.g., to 40-45°C).

    • An alkaline solution (e.g., liquid alkali) is added dropwise until the pH reaches 9-9.5.

    • The mixture is stirred at this temperature for a short period.

    • The temperature is then raised significantly (e.g., to 90-95°C) and the reaction is stirred for a longer duration to complete the cyclization.

    • The final product, this compound, is isolated by centrifugation and drying.

Visualizations

Workflow for the Synthesis of this compound

G General Synthesis Workflow for this compound cluster_0 Condensation Step cluster_1 Cyclization & Isolation A 1-Methylurea D Reaction Mixture A->D B Cyanoacetic Acid B->D C Condensing Agent (e.g., Acetic Anhydride) C->D E Intermediate: 1-Methyl-cyanoacetylurea D->E Staged Heating H Crude Product E->H Cyclization F Alkaline Solution (pH 9-9.5) F->H G Heating (e.g., 90-95°C) G->H I Purification (Recrystallization) H->I J Pure this compound I->J

Caption: A generalized workflow for the two-main-step synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Reaction Incomplete B->C No D Reaction Complete B->D Yes E Optimize Reaction Time/ Temperature C->E F Investigate Starting Material Purity/ Anhydrous Conditions C->F G Optimize Cyclization (pH, Temperature) D->G H Review Purification/ Isolation Procedure D->H

Caption: A decision-making diagram for troubleshooting low product yield.

References

stability issues of 6-Amino-1-methyluracil in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-1-methyluracil in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

A1: this compound is described as having moderate stability under standard conditions.[1] As a derivative of uracil, its stability in solution can be influenced by several factors, including pH, temperature, and exposure to light. While specific data for this compound is limited, information on related aminopyrimidines and uracil analogs suggests that it may be susceptible to hydrolytic and oxidative degradation.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of aminopyrimidines is often pH-dependent.[2][3] For uracil and its derivatives, degradation can be accelerated in alkaline conditions.[1][4] Hydrolytic deamination of the amino group is a potential degradation pathway for aminopyrimidines in alkaline solutions.[2] It is generally recommended to maintain solutions in a neutral to slightly acidic pH range to enhance stability, though empirical studies are necessary to determine the optimal pH for your specific application.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in diluted sodium hydroxide solution.[5] However, for applications where alkaline conditions may promote degradation, alternative solvents should be considered. Some sources suggest it is slightly soluble in water and methanol. For higher solubility, warming the solution and using an ultrasonic bath may be helpful. It is crucial to prepare and use the solution on the same day to minimize potential degradation.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the stability of this compound solutions, it is recommended to store them in a cool, dark place.[6] Stock solutions should be stored at or below -20°C for long-term storage. For daily use, refrigeration at 2-8°C is advisable. It is best practice to prepare fresh solutions for each experiment to avoid issues with degradation over time.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8][9] An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. Visual inspection for color changes or precipitation can also be a preliminary indicator of instability.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be due to the degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Control for pH: Ensure the pH of your solution is controlled and appropriate for your experiment. If possible, buffer the solution to a neutral or slightly acidic pH.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can cause photodegradation.[10][11][12]

  • Analyze for Purity: If you suspect degradation, analyze the purity of your solution using a suitable analytical technique like HPLC to check for the presence of degradation products.

Issue 2: Precipitation or cloudiness in the solution.

Precipitation can occur due to low solubility or changes in the solution's properties over time.

Troubleshooting Steps:

  • Verify Solubility: Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.

  • Gentle Warming and Sonication: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.

  • Solvent Composition: Consider adjusting the solvent system. For aqueous solutions, the addition of a small percentage of an organic co-solvent (if compatible with your experiment) might improve solubility.

  • pH Adjustment: Since solubility can be pH-dependent, a slight adjustment of the pH might prevent precipitation.

Issue 3: HPLC analysis shows multiple peaks when a pure compound is expected.

The appearance of extra peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities.

Troubleshooting Steps:

  • Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a sample of this compound.[6][13][14] This involves exposing the compound to stress conditions (acid, base, heat, oxidation, light) to intentionally induce degradation.

  • Peak Identification: Use techniques like mass spectrometry (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating the structure of the degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution (Qualitative)

FactorInfluence on StabilityRecommendations
pH Potentially unstable in alkaline conditions due to hydrolysis.[2]Maintain solutions at a neutral to slightly acidic pH.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at ≤ -20°C and working solutions at 2-8°C. Avoid prolonged exposure to elevated temperatures.
Light Potential for photodegradation.[10][11][12]Protect solutions from light by using amber vials or covering containers.
Oxygen Uracil derivatives can be susceptible to oxidation.[1]For long-term storage, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of the chosen solvent (e.g., water, methanol, or a buffer of a specific pH).

  • To aid dissolution, the vial can be gently warmed in a water bath (not exceeding 40°C) and sonicated for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • If not for immediate use, store the stock solution in a tightly sealed container, protected from light, at the recommended temperature (≤ -20°C for long-term, 2-8°C for short-term).

Protocol 2: Forced Degradation Study to Investigate Stability

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[15]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 105°C) for a specified time. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11][12] A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve sonicate Warm & Sonicate dissolve->sonicate store Store Appropriately sonicate->store use_solution Use in Experiment store->use_solution analyze_results Analyze Results use_solution->analyze_results inconsistent_results Inconsistent Results? analyze_results->inconsistent_results check_stability Check Solution Stability inconsistent_results->check_stability prepare_fresh Prepare Fresh Solution check_stability->prepare_fresh If unstable prepare_fresh->use_solution

Caption: Experimental workflow for using this compound solutions.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis heat Heat light Light (UV/Vis) oxygen Oxidation hydrolysis_prod Hydrolysis Products (e.g., ring opening) acid->hydrolysis_prod deamination_prod Deamination Products acid->deamination_prod alkaline heat->hydrolysis_prod heat->deamination_prod photoproducts Photodegradation Products light->photoproducts oxidation_prod Oxidation Products oxygen->oxidation_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 6-Amino-1-methyluracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1-methyluracil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature. For the condensation of methyl cyanoacetate and methylurea, ensure the mixture is refluxed for an adequate duration (e.g., 10-12 hours).[1]
Moisture in reagents or solvents: The presence of water can interfere with the reaction, especially in syntheses involving reactive intermediates.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents in a desiccator.
Ineffective base: The base used may not be strong enough to deprotonate the starting materials effectively, or it may have degraded.Use a freshly prepared solution of a strong base like sodium ethoxide or sodium methoxide. Ensure the base is fully dissolved in the alcohol before adding other reagents.[1]
Formation of Impurities/Side Products Side reactions: Undesired reactions can occur, leading to the formation of byproducts. For example, self-condensation of the cyanoacetate starting material can occur.Optimize the reaction temperature. Lowering the temperature may help to minimize side reactions. The order of addition of reagents can also be critical; for instance, adding the cyanoacetate to the base solution before adding the urea derivative can be beneficial.
Decomposition of product: The product may be unstable under the reaction or work-up conditions.Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up. Neutralize the reaction mixture carefully and promptly after the reaction is complete.
Difficulty in Product Purification Co-precipitation of impurities: Impurities may crystallize along with the desired product during recrystallization.Select an appropriate recrystallization solvent where the solubility of the product and impurities differ significantly with temperature. A mixed solvent system might be necessary. Water or ethanol are commonly used for recrystallizing uracil derivatives.[2]
Oiling out: The product may separate as an oil instead of crystals during cooling.Ensure the solution is not supersaturated before cooling. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.
Product is highly soluble in the recrystallization solvent: This leads to low recovery after recrystallization.Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[3] Perform the final filtration at a low temperature (e.g., in an ice bath) to maximize product recovery.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the condensation of a cyanoacetate derivative with a urea derivative. A common approach is the reaction of ethyl or methyl cyanoacetate with methylurea in the presence of a base such as sodium ethoxide.[1][5] Another route involves the methylation of 6-aminouracil.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, spot them on a TLC plate, and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What is the best way to purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[3] The choice of solvent is crucial for successful recrystallization. Water and ethanol are often suitable solvents for uracil derivatives.[2] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Q4: I am observing a colored impurity in my final product. How can I remove it?

A4: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before recrystallization. Dissolve the product in the hot recrystallization solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize.

Q5: My yield is consistently low. What are the key parameters to optimize?

A5: To improve the yield, you should systematically optimize the following parameters:

  • Reaction Temperature: Both too low and too high temperatures can negatively impact the yield. Experiment with a range of temperatures to find the optimum.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor using TLC to determine the optimal reaction time.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of cyanoacetate to methylurea is typical, a slight excess of one reactant might improve the yield in some cases.

  • Choice and Amount of Base: The type and concentration of the base are critical. Ensure you are using a sufficiently strong base and an appropriate molar equivalent.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate and Methylurea

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl cyanoacetate

  • Methylurea

  • Sodium metal

  • Anhydrous ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Reaction Mixture: Once all the sodium has reacted, add methylurea to the sodium ethoxide solution and stir until it dissolves.

  • Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 10-12 hours.[1] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Acidify the reaction mixture by adding glacial acetic acid until the pH is approximately 6. A precipitate of this compound should form.[1]

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold distilled water.

  • Drying: Dry the product in a desiccator or a vacuum oven.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot water or ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4] Collect the purified crystals by vacuum filtration and dry them.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add Methylurea A->B Dissolve C Add Ethyl Cyanoacetate B->C Slow Addition D Reflux for 10-12 hours C->D E Cool to Room Temperature D->E F Acidify with Acetic Acid (pH ~6) E->F G Precipitation of Crude Product F->G H Vacuum Filtration and Washing G->H I Drying H->I J Recrystallization from Water/Ethanol I->J Purification K Pure this compound J->K

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Q1 Is the reaction going to completion? (Check TLC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are reagents and solvents anhydrous? A1_Yes->Q2 Sol1 Increase reaction time or temperature. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the base active and in sufficient quantity? A2_Yes->Q3 Sol2 Use anhydrous reagents and solvents. Dry glassware thoroughly. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes, investigate other factors (e.g., purification loss). A3_No No Q3->A3_No No Sol3 Use fresh, strong base in the correct stoichiometric amount. A3_No->Sol3 Sol3->End

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Degradation Pathways of 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 6-Amino-1-methyluracil. Due to the limited direct experimental data on the degradation of this specific molecule, this guide also includes hypothesized pathways based on the degradation of structurally similar compounds such as uracil, 6-aminouracil, and N1-methyluracil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a pyrimidine derivative. Its stability is a critical parameter in pharmaceutical development and biochemical research, as degradation can lead to loss of efficacy, formation of potentially toxic byproducts, and inaccurate experimental results.

Q2: What are the likely degradation pathways for this compound?

  • Hydrolysis: Under acidic or basic conditions, the amino group at the C6 position may be susceptible to hydrolysis, potentially leading to the formation of 1-methyluracil-6-one (a barbituric acid derivative). The uracil ring itself can also undergo hydrolytic cleavage under more forced conditions.

  • Oxidation: The double bond in the pyrimidine ring and the amino group are potential sites for oxidation. Oxidative stress can lead to the formation of hydroxylated species, ring-opened products, or other oxidized derivatives.

  • Photodegradation: Like other pyrimidine bases, this compound may be susceptible to degradation upon exposure to UV light, potentially leading to the formation of photohydrates or cyclobutane pyrimidine dimers if other pyrimidines are present.

Q3: What are the typical conditions for conducting forced degradation studies on this compound?

A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80-105 °C).

  • Photostability: Exposing the compound (in solid state and in solution) to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Secondary interactions with residual silanols on the column.- Sample solvent incompatible with the mobile phase.- Column overload.- Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower/higher pH to suppress silanol interactions.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.
Shifting retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Use a guard column and replace the analytical column if necessary.
Ghost peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Implement a needle wash step with a strong solvent.- Flush the system and use fresh, high-purity mobile phase solvents.
No peaks or very small peaks - Detector issue (e.g., lamp off).- Injection issue.- Compound degradation on the column.- Check detector settings and lamp status.- Verify injector operation and sample loop filling.- Test for on-column degradation by comparing with a direct injection into the detector (bypassing the column).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Problem Potential Cause Troubleshooting Steps
Poor ionization/low signal intensity - Inappropriate ionization mode (ESI positive/negative).- Suppression of ionization by mobile phase additives or sample matrix.- Test both positive and negative ionization modes.- Use volatile mobile phase additives (e.g., formic acid, ammonium formate).- Implement sample cleanup procedures to remove interfering substances.
In-source fragmentation - High fragmentor/cone voltage.- Optimize the fragmentor/cone voltage to minimize fragmentation of the parent ion.
Difficulty in separating isomers - Co-elution of structurally similar degradation products.- Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature).

Quantitative Data Summary

Stress Condition Reagent/Parameter Duration Temperature (°C) % Degradation Major Degradation Products (Retention Time)
Acidic Hydrolysis 0.1 M HCl24 h60
1 M HCl24 h60
Basic Hydrolysis 0.1 M NaOH8 hRT
1 M NaOH8 hRT
Oxidation 3% H₂O₂24 hRT
30% H₂O₂24 hRT
Thermal (Solid) Dry Heat48 h80
Photolytic (Solution) UV/Vis Light24 hRT

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent before analysis.

    • Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method. A typical starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 260 nm) or MS detection.

    • Analyze a control sample (unstressed stock solution) for comparison.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

    • Identify and characterize the major degradation products using LC-MS/MS if available.

Visualizations

Hypothesized Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound 1-Methyl-6-hydroxyuracil 1-Methyl-6-hydroxyuracil This compound->1-Methyl-6-hydroxyuracil Hydrolysis (Acid/Base) Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Oxidation (H₂O₂) Photohydrates Photohydrates This compound->Photohydrates UV Irradiation Ring-Opened Products Ring-Opened Products 1-Methyl-6-hydroxyuracil->Ring-Opened Products Forced Hydrolysis Hydroxylated Derivatives->Ring-Opened Products Further Oxidation

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

Experimental_Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Prepare Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate end Report Findings evaluate->end

Caption: General experimental workflow for a forced degradation study.

Technical Support Center: Purification of 6-Amino-1-methyluracil Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Amino-1-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound preparations?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Common synthesis routes may involve the condensation of a cyanoacetic acid derivative with a methylated urea.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as N-methylurea and cyanoacetic acid or its esters.

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of acyclic precursors.

  • Side-Reaction Products: Self-condensation of starting materials or alternative reaction pathways can generate related heterocyclic compounds.

  • Degradation Products: this compound can be susceptible to degradation under harsh temperature, pH, or oxidative conditions, leading to the formation of various decomposition products.[2]

Q2: What is the recommended initial step for purifying crude this compound?

A2: Recrystallization is a highly effective and recommended initial purification step for crude this compound. This technique is excellent for removing the bulk of impurities and can significantly improve the purity of the compound before any further chromatographic steps are taken.

Q3: My this compound preparation has a persistent color. How can I remove it?

A3: Colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs many colored organic impurities. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to a lower yield.

Q4: I am having trouble with the column chromatography of this compound. What are some common issues?

A4: this compound is a polar compound, which can present challenges during silica gel chromatography. Common issues include poor separation, tailing of the product peak, and irreversible adsorption to the silica gel. To mitigate these issues, consider using a polar mobile phase, sometimes with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing. Alternatively, reversed-phase chromatography can be an effective option for purifying polar compounds.[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound if available.
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. Ensure a slower cooling rate.
High concentration of impurities is depressing the melting point.Perform a preliminary purification step, such as a simple filtration or a quick column pass, before recrystallization.
Low recovery of pure product. Too much solvent was used, and a significant amount of product remains in the mother liquor.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.
The crystals were not washed with ice-cold solvent, leading to dissolution.Always use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The chosen mobile phase has unsuitable polarity.Systematically vary the polarity of the mobile phase. Use TLC to screen for the optimal solvent system that provides good separation between the product and impurities.
Product peak is tailing. Strong interaction between the polar amino group and acidic silanol groups on the silica gel.Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column. The mobile phase is not polar enough to elute the highly polar this compound.Gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate.
The compound has irreversibly adsorbed to the stationary phase.Consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).[3]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is suitable for purifying crude this compound that contains moderately polar impurities.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or methanol). Heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a miscible anti-solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of the hot solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed for the separation of this compound from less polar and some closely related polar impurities.

Methodology:

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides hypothetical quantitative data to illustrate the effectiveness of the purification methods. Actual results may vary depending on the nature and amount of impurities.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Recrystallization (Ethanol/Water)85%97%75%
Silica Gel Column Chromatography (DCM/MeOH gradient)90%>99%60%
Recrystallization followed by Column Chromatography85%>99.5%45%

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_analysis Purity Analysis (HPLC) recrystallization->purity_analysis Check Purity column_chromatography Column Chromatography pure_product Pure Product (>99%) column_chromatography->pure_product purity_analysis->column_chromatography <99% Pure purity_analysis->pure_product ≥99% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Caption: Troubleshooting decision tree for common recrystallization issues.

References

unexpected reactivity of the amino group in 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected reactivity of the amino group in 6-amino-1-methyluracil. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I not getting the expected N-acylated/N-alkylated product when reacting this compound with an electrophile?

A1: The amino group at the 6-position of the uracil ring enhances the electron density of the pyrimidine ring, particularly at the C5 position. This makes this compound behave like an enamine, exhibiting dual reactivity.[1] Consequently, electrophilic attack can occur at both the N6-amino group and the C5-carbon. In many cases, reaction at the C5 position, often followed by cyclization, is the thermodynamically favored pathway, leading to the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines instead of the simple N-substituted product.[1][2]

Q2: I reacted this compound with an aldehyde and obtained a complex mixture of products. What is happening?

A2: Reactions of 6-aminouracils with aldehydes, especially in the presence of an acid catalyst like formic acid, can lead to the formation of various condensation products.[3] Depending on the reaction conditions and the stoichiometry of the reactants, you might be observing the formation of bis(6-amino-1,3-dimethyluracil-5-yl)methanes or cyclized products such as pyrido[2,3-d]pyrimidines. The initial reaction likely involves the formation of an imine at the amino group, which can then either react with a second molecule of this compound at the C5 position or undergo an intramolecular cyclization.

Q3: How does the choice of solvent affect the reactivity of this compound?

A3: The solvent can significantly influence the outcome of reactions involving this compound. Polar protic solvents can facilitate proton transfer and may favor reactions at the C5 position by stabilizing charged intermediates. In contrast, aprotic solvents might favor N-acylation or N-alkylation, although this is not always the case. The specific interaction between the solvent, the electrophile, and the uracil derivative will determine the final product distribution.

Q4: Are there any recommended methods to promote selective reaction at the N6-amino group?

A4: Achieving selective N-functionalization can be challenging due to the inherent reactivity of the C5 position. One potential strategy is the use of protecting groups for the uracil ring system, though this adds extra steps to the synthesis. Alternatively, careful selection of a non-acidic catalyst and a less reactive electrophile under mild, anhydrous conditions might favor N-substitution. For instance, using a strong, non-nucleophilic base to deprotonate the amino group selectively could enhance its nucleophilicity for subsequent reaction with an electrophile.

Troubleshooting Guides

Problem 1: Unexpected formation of a pyrido[2,3-d]pyrimidine derivative instead of the desired N-acylated product.

Symptoms:

  • The major product has a significantly different mass spectrum and NMR spectrum from the expected N-acyl-6-amino-1-methyluracil.

  • The product shows spectroscopic data consistent with a fused bicyclic system.

Possible Cause: The reaction conditions (e.g., high temperature, presence of an acid or base catalyst) are promoting a domino reaction involving initial N-acylation or C5-acylation, followed by an intramolecular cyclization to form the more stable pyrido[2,3-d]pyrimidine ring system.

Solutions:

  • Modify Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of the cyclization reaction.

    • Catalyst: If a catalyst is being used, consider running the reaction without it or using a milder, non-acidic catalyst. For example, for acylation, a non-nucleophilic base like triethylamine or diisopropylethylamine might be sufficient.

    • Solvent: Use a less polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of charged intermediates that may lead to cyclization.

  • Protect the C5 Position (Indirectly): While direct protection of the C5 position is not straightforward, using a bulky acylating agent might sterically hinder the subsequent cyclization step.

Problem 2: Low yield and formation of multiple unidentified side products during alkylation.

Symptoms:

  • TLC analysis shows a complex mixture of products.

  • The desired N-alkylated product is isolated in low yield.

Possible Cause: Alkylation of this compound is prone to side reactions, including C5-alkylation and poly-alkylation at both the N6 and ring nitrogen positions. The choice of alkylating agent and base is critical.

Solutions:

  • Choice of Base and Alkylating Agent:

    • Use a bulky, non-nucleophilic base to selectively deprotonate the N6-amino group.

    • Employ a less reactive alkylating agent. For example, an alkyl bromide might be less prone to side reactions than an alkyl iodide.

  • Reaction Stoichiometry: Use a precise 1:1 stoichiometry of the alkylating agent to this compound to minimize poly-alkylation.

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative via the reaction of this compound with an α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the α,β-unsaturated ketone (1.1 mmol) in glacial acetic acid (10 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified pyrido[2,3-d]pyrimidine derivative.

Quantitative Data

Reaction TypeElectrophileSolventCatalystProduct TypeYield (%)Reference
Cyclocondensationα,β-Unsaturated KetoneAcetic Acid-Pyrido[2,3-d]pyrimidine60-85[4]
CyclocondensationAliphatic AldehydeFormic Acid-Pyrido[2,3-d]pyrimidineVariable[3]
MulticomponentAryl aldehyde, MalononitrileWaternano-MgOPyrido[2,3-d]pyrimidine84-92[1][5]

Visualizations

Reaction Pathway: Dual Reactivity of this compound

dual_reactivity cluster_products Potential Products 6-AMU This compound N_sub N6-Substituted Product 6-AMU->N_sub Attack at N6 C5_sub C5-Substituted Intermediate 6-AMU->C5_sub Attack at C5 E+ Electrophile (E+) Cyclized Cyclized Product (e.g., Pyrido[2,3-d]pyrimidine) C5_sub->Cyclized Intramolecular Cyclization

Caption: Dual reactivity of this compound with electrophiles.

Experimental Workflow: Troubleshooting Unexpected Product Formation

troubleshooting_workflow start Start: Reaction of This compound check_product Analyze Product Mixture (TLC, LC-MS, NMR) start->check_product desired_product Desired Product Formed check_product->desired_product Yes unexpected_product Unexpected Product (e.g., Cyclized) check_product->unexpected_product No end End: Optimized Protocol desired_product->end modify_temp Lower Reaction Temperature unexpected_product->modify_temp modify_catalyst Change/Remove Catalyst modify_temp->modify_catalyst modify_solvent Use Aprotic, Less Polar Solvent modify_catalyst->modify_solvent modify_solvent->start Re-run Reaction

Caption: Troubleshooting workflow for unexpected product formation.

References

Navigating the Scale-Up of 6-Amino-1-methyluracil Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition from laboratory-scale synthesis to industrial production of 6-Amino-1-methyluracil, a key intermediate in pharmaceutical development, is fraught with challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up process.

Troubleshooting Guide: From Benchtop to Bioreactor

Scaling up the synthesis of this compound introduces complexities not always apparent in small-scale experiments. Below are common problems, their potential causes, and actionable solutions.

Issue 1: Decreased Yield Upon Scale-Up

A drop in product yield is one of the most frequently encountered problems during process scale-up.

Potential CauseRecommended Solution
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat dissipation and the formation of localized hot spots that can promote side reactions and degradation of the product.- Implement a more efficient reactor cooling system. - Consider a fed-batch process to control the rate of exothermic reactions. - Optimize stirring speed and impeller design to improve heat distribution.
Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.- Select a reactor and agitator system appropriate for the reaction volume and viscosity. - Perform computational fluid dynamics (CFD) modeling to optimize mixing parameters.
Changes in Reaction Kinetics: The kinetics of the reaction may differ at a larger scale due to the factors mentioned above.- Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the pilot scale. - Consider using a different solvent that may be more suitable for larger volumes.
Issue 2: Increased Impurity Profile

The purity of this compound is critical for its use in pharmaceutical applications. Scaling up can often lead to the emergence of new impurities or an increase in existing ones.

Potential CauseRecommended Solution
Longer Reaction Times: Larger batches may require longer processing times, increasing the likelihood of side reactions and decomposition.- Optimize the process to reduce reaction and work-up times. - Investigate the stability of the product and intermediates under the prolonged reaction conditions.
Localized Concentration Gradients: As with yield issues, poor mixing can lead to areas of high reactant concentration, fostering impurity formation.- Improve agitation and reactor design.
Contamination from Equipment: Larger-scale equipment can be more difficult to clean thoroughly, leading to cross-contamination.- Implement and validate rigorous cleaning protocols for all equipment.
Incomplete Reactions: At scale, ensuring complete conversion of starting materials can be more challenging.- Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). - Adjust reaction time or temperature as needed to drive the reaction to completion.
Issue 3: Challenges in Product Isolation and Purification

Crystallization, the common method for purifying this compound, presents its own set of challenges at an industrial scale.

Potential CauseRecommended Solution
Uncontrolled Crystallization: Rapid or uncontrolled cooling of large volumes can lead to the formation of small, impure crystals or an undesirable polymorphic form.- Develop a controlled cooling profile for the crystallization process. - Utilize seeding with pure this compound crystals to promote the formation of the desired crystal size and form. - Employ anti-solvents to induce crystallization in a more controlled manner.
Polymorphism: Different crystal forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability. The formation of an undesired polymorph can be a significant issue in pharmaceutical manufacturing.- Conduct a thorough polymorph screen to identify all possible crystal forms and their conditions of formation. - Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure the consistent production of the desired polymorph.
Filtration and Drying Difficulties: The physical properties of the crystals (e.g., size, shape) can affect the efficiency of filtration and drying operations.- Optimize crystallization to produce crystals with a narrow particle size distribution and a shape that is easy to filter and dry. - Select appropriate filtration and drying equipment for the scale of production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this compound synthesis?

A1: The most critical parameters to monitor are temperature, mixing efficiency, reaction time, and pH. Inadequate control of these parameters can lead to decreased yield, increased impurity formation, and issues with product isolation. Continuous process monitoring using techniques like in-situ IR or Raman spectroscopy can provide valuable real-time data.

Q2: How can I control the particle size of this compound during crystallization at a large scale?

A2: Controlling particle size during large-scale crystallization involves several strategies. A well-designed cooling profile, the use of seed crystals of a specific size, and controlled addition of an anti-solvent are key. The stirring rate also plays a crucial role; it should be sufficient to keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.

Q3: What are the common impurities found in large-scale production of this compound and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-methylation or hydrolysis), and degradation products. To minimize these, ensure precise stoichiometric control of reactants, optimize reaction temperature and time to disfavor side reactions, and handle the product under conditions that prevent degradation (e.g., avoiding excessive heat and exposure to incompatible materials). Impurity profiling using techniques like LC-MS is essential to identify and quantify these impurities.

Q4: Are there any specific safety concerns to be aware of when scaling up the production of this compound?

A4: Yes, safety is paramount. The synthesis may involve flammable solvents and potentially exothermic reactions. A thorough process safety assessment should be conducted before scaling up. This includes evaluating the thermal stability of reactants and products, understanding the potential for runaway reactions, and ensuring adequate pressure relief systems are in place. Proper personal protective equipment (PPE) and adherence to good manufacturing practices (GMP) are mandatory.

Experimental Protocols

While specific process parameters are proprietary and depend on the chosen synthetic route, a general methodology for a key step, the crystallization of this compound, is provided below as a starting point for process development.

Protocol: Controlled Crystallization of this compound (Pilot Scale)

  • Dissolution: The crude this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol) in a jacketed glass-lined reactor at an elevated temperature (e.g., 70-80 °C) until a clear solution is obtained. The solvent volume should be minimized to ensure a good yield.

  • Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated filter to remove them.

  • Controlled Cooling: The solution is cooled according to a pre-defined cooling profile. For example, cool from 80 °C to 60 °C over 1 hour, then from 60 °C to 20 °C over 4 hours. This slow cooling promotes the growth of larger, purer crystals.

  • Seeding: At a specific temperature during the cooling phase (e.g., 55 °C), a small quantity of pure, micronized this compound seed crystals is added to the solution. This directs the crystallization towards the desired polymorphic form and crystal size.

  • Maturation: Once the final temperature is reached, the slurry is stirred for a period (e.g., 2-4 hours) to allow the crystallization to complete and to ensure the system reaches equilibrium.

  • Isolation: The crystals are isolated by filtration using a centrifuge or a filter-dryer.

  • Washing: The filter cake is washed with a cold solvent or a mixture of solvents to remove residual mother liquor and soluble impurities.

  • Drying: The purified crystals are dried under vacuum at a controlled temperature until a constant weight is achieved.

Visualizing the Workflow

A clear understanding of the process flow is crucial for successful scale-up.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactant Charging B Reaction A->B C In-Process Control B->C D Quenching / Neutralization C->D E Extraction / Phase Separation D->E F Solvent Swap E->F G Crystallization F->G H Filtration G->H I Drying H->I J Final Product I->J

Caption: A generalized workflow for the production of this compound.

This technical support guide provides a foundational understanding of the challenges and considerations in scaling up the production of this compound. Successful scale-up requires a multidisciplinary approach, combining chemical engineering principles with rigorous process chemistry and analytical science.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Amino-1-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for confirming the structure of 6-Amino-1-methyluracil and its derivatives. By presenting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents based on the uracil scaffold.

Introduction to Structural Confirmation

The precise determination of the molecular structure of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a class of compounds with significant potential in medicinal chemistry, unambiguous structural confirmation is critical for understanding their biological activity and for guiding further drug development efforts. The two primary techniques for elucidating the three-dimensional arrangement of atoms in a molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule in solution. In contrast, X-ray crystallography reveals the precise spatial arrangement of atoms in the solid state, offering definitive proof of a compound's structure. This guide presents a comparative analysis of the data obtained from these two powerful analytical methods for this compound and a closely related derivative, 6-Amino-1,3-dimethyluracil.

Comparative Analysis of Spectroscopic and Crystallographic Data

To facilitate a clear comparison, the following tables summarize the key experimental data for this compound and its N3-methylated analogue, 6-Amino-1,3-dimethyluracil.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed picture of the molecular framework. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis.

Table 1: ¹H and ¹³C NMR Data for this compound Derivatives in DMSO-d6

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 3.05 (s, 3H, N1-CH₃), 7.40 (s, 2H, -NH₂), 11.25 (s, 1H, N3-H)[1]Data not available in a comprehensive, assigned format in the searched literature.
6-Amino-1,3-dimethyluracil No comprehensive peer-reviewed data with assignments found in the searched literature.Data not available in a comprehensive, assigned format in the searched literature.

Note: The absence of comprehensive, assigned NMR data for both compounds in the readily available literature highlights a potential gap and an opportunity for further research and publication in this area.

X-ray Crystallography Data

X-ray crystallography provides the most definitive structural information for crystalline compounds. The data below for 6-Amino-1,3-dimethyluracil was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 776127.[2] A crystal structure for this compound was not found in the searched literature.

Table 2: Crystallographic Data for 6-Amino-1,3-dimethyluracil

Parameter Value
CCDC Deposition Number 776127
Empirical Formula C₆H₉N₃O₂
Formula Weight 155.16
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.353(2)
b (Å) 12.396(3)
c (Å) 7.632(2)
α (°) 90
β (°) 114.34(3)
γ (°) 90
Volume (ų) 719.4(3)
Z 4
Density (calculated) (Mg/m³) 1.432
Absorption Coefficient (mm⁻¹) 0.111
F(000) 328

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data for structural confirmation.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. A standard pulse-acquire sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

X-ray Crystallography

Crystal Growth: Single crystals of sufficient quality are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

Visualization of Experimental Workflows

To illustrate the logical flow of the structural confirmation process, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR XRay X-ray Crystallography Purification->XRay Confirmation Final Structure Confirmation NMR->Confirmation XRay->Confirmation

Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.

Signaling_Pathway_Analogy Data_Acquisition Data Acquisition (NMR / X-ray) Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Initial_Model Initial Structural Model Structure_Refinement Structure Refinement Initial_Model->Structure_Refinement Data_Analysis->Initial_Model Data_Analysis->Structure_Refinement Final_Structure Validated Molecular Structure Structure_Refinement->Final_Structure

Caption: A diagram illustrating the iterative process of structure elucidation from experimental data.

Conclusion

The structural confirmation of this compound derivatives relies on the synergistic use of powerful analytical techniques. While NMR spectroscopy provides invaluable information about the molecular structure in solution, single-crystal X-ray crystallography offers definitive proof of the atomic arrangement in the solid state. This guide provides a foundational set of experimental data and protocols to aid researchers in this critical aspect of drug discovery and development. The identified gap in comprehensive, publicly available NMR data for this compound and its N3-methylated derivative underscores the need for further characterization of these important compounds.

References

comparative analysis of 6-Amino-1-methyluracil synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Amino-1-methyluracil is a crucial intermediate in the synthesis of various pharmaceutical compounds. The efficiency and purity of its synthesis are paramount for downstream applications. This guide provides a comparative analysis of common methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for different methods of synthesizing this compound and its close analog, 6-Amino-1,3-dimethyluracil, providing a clear comparison of their performance.

MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
Method 1: Classical Condensation Methylurea, Cyanoacetic acid esterSodium MethoxideMethanol10 hoursReflux72N/A
Method 2: High-Yield Condensation Methyl cyanoacetate, UreaSodiumMethanol2.5 hours20, then Reflux96.9N/A
Method 3: Two-Step Synthesis (for 6-Amino-1,3-dimethyluracil) 1,3-Dimethylurea, Cyanoacetic acid, Acetic anhydride1,3-Dicyclohexylcarbodiimide (DCC), DiatomiteAbsolute ethanol (for catalyst prep), then staged temperature~1 hour6-8, 15-18, 28-30, then 40-45 and 90-95HighHigh

Experimental Protocols

Method 1: Classical Condensation of Methylurea and Cyanoacetic Acid Ester

This method represents a traditional and straightforward approach to the synthesis of 1-substituted 6-aminouracils.[1]

Materials:

  • Methylurea

  • Cyanoacetic acid ester (e.g., ethyl cyanoacetate)

  • Sodium

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid

Procedure:

  • Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under a dry atmosphere.

  • To the cooled sodium methoxide solution, add methylurea and cyanoacetic acid ester.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • After reflux, cool the mixture. A precipitate of the disodium salt of this compound will form.

  • Neutralize the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Method 2: High-Yield Condensation using Methyl Cyanoacetate

This method offers a high yield for the synthesis of 6-aminouracil and can be adapted for this compound by using methylurea instead of urea.[2]

Materials:

  • Methyl cyanoacetate

  • Urea (or Methylurea for the target molecule)

  • Sodium metal

  • Methanol (anhydrous)

  • Glacial acetic acid

Procedure:

  • In a three-necked flask, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring.

  • At room temperature (20°C), add methyl cyanoacetate (50 mmol) dropwise over 30 minutes.

  • Continue stirring at room temperature for another 30 minutes.

  • Add urea (50 mmol) and reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and filter the resulting precipitate.

  • Wash the filter cake with a small amount of anhydrous methanol.

  • Dissolve the filter cake in water (25 mL) and neutralize with glacial acetic acid.

  • Stir for 2 hours, then filter the precipitate and dry to obtain the product.

Method 3: Two-Step Synthesis of 6-Amino-1,3-dimethyluracil

This patented method describes a detailed procedure for the synthesis of the closely related 6-Amino-1,3-dimethyluracil, highlighting a focus on purity and yield optimization through a two-step process involving a condensation reaction followed by cyclization.[3]

Step 1: Condensation Reaction

Materials:

  • Dehydrated cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Condensing agent (prepared from diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethanol with UV irradiation)

  • Deionized water

Procedure:

  • Prepare the condensing agent by mixing diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethanol, followed by magnetic stirring, UV irradiation, and drying.

  • Cool a reaction vessel containing dehydrated cyanoacetic acid to 6-8°C.

  • Add the condensing agent and acetic anhydride to the reaction vessel and stir.

  • Add 1,3-dimethylurea and conduct a staged reaction by stirring for 10-12 minutes at 6-8°C, then heating to 15-18°C and stirring for another 10-12 minutes, and finally heating to 28-30°C and stirring for 10-12 minutes.

  • Filter the reaction mixture and subject the filtrate to vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

Step 2: Cyclization Reaction

Materials:

  • 1,3-Dimethylcyanoacetylurea

  • Liquid alkali (32% mass concentration)

Procedure:

  • Control the temperature of a reaction container with 1,3-dimethylcyanoacetylurea to 40-45°C and start stirring.

  • Dropwise add liquid alkali until the pH reaches 9-9.5.

  • Stir the reaction mixture for 10-12 minutes at 40-45°C.

  • Heat the reaction to 90-95°C and stir for 18-20 minutes.

  • Centrifuge and dry the resulting reaction liquid to obtain 6-amino-1,3-dimethyluracil.

Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product Methylurea Methylurea Reflux Reflux (10 hours) Methylurea->Reflux Cyanoacetic_ester Cyanoacetic acid ester Cyanoacetic_ester->Reflux Sodium_Methoxide Sodium Methoxide (from Sodium in Methanol) Sodium_Methoxide->Reflux Cooling Cooling Reflux->Cooling Neutralization Neutralization (HCl) Cooling->Neutralization Filtration_Washing Filtration & Washing Neutralization->Filtration_Washing Product This compound Filtration_Washing->Product

Caption: Workflow for the Classical Condensation Method.

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_cyanoacetate Methyl cyanoacetate Addition Addition at 20°C Methyl_cyanoacetate->Addition Urea Urea/Methylurea Reflux_2h Reflux (2 hours) Urea->Reflux_2h Sodium Sodium in Methanol Sodium->Addition Addition->Reflux_2h Cooling_Filtration Cooling & Filtration Reflux_2h->Cooling_Filtration Neutralization_Acetic Neutralization (Acetic Acid) Cooling_Filtration->Neutralization_Acetic Final_Filtration Filtration & Drying Neutralization_Acetic->Final_Filtration Product 6-Aminouracil / this compound Final_Filtration->Product

Caption: Workflow for the High-Yield Condensation Method.

Synthesis_Method_3 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Reactants1 Cyanoacetic acid, 1,3-Dimethylurea, Acetic anhydride, Condensing agent Staged_Reaction Staged Temperature Reaction (6-30°C) Reactants1->Staged_Reaction Filtration_Distillation Filtration & Vacuum Distillation Staged_Reaction->Filtration_Distillation Intermediate 1,3-Dimethylcyanoacetylurea Filtration_Distillation->Intermediate Reactants2 Intermediate + Liquid Alkali Heated_Reaction Heated Reaction (40-95°C) Reactants2->Heated_Reaction Centrifugation_Drying Centrifugation & Drying Heated_Reaction->Centrifugation_Drying Product 6-Amino-1,3-dimethyluracil Centrifugation_Drying->Product

Caption: Workflow for the Two-Step Synthesis Method.

References

A Comparative Analysis of the Biological Activities of 6-Amino-1-methyluracil and Other Uracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 6-Amino-1-methyluracil and other notable uracil analogs. Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, demonstrating a wide range of activities including anticancer, antiviral, and anti-inflammatory effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to offer a clear and objective comparison for research and development purposes.

Overview of Uracil Analogs in Drug Discovery

Uracil, a fundamental component of ribonucleic acid (RNA), has served as a versatile scaffold for the design of numerous therapeutic agents. By modifying the uracil structure, medicinal chemists have developed compounds that can interfere with various cellular processes. These modifications can lead to the inhibition of essential enzymes, disruption of nucleic acid synthesis, and modulation of signaling pathways, resulting in potent biological effects. This guide focuses on this compound and compares its activities with other well-established and experimental uracil analogs.

Anticancer Activity

Uracil analogs are a well-established class of anticancer agents. Their primary mechanism often involves the inhibition of enzymes crucial for DNA synthesis, leading to the disruption of cell proliferation in rapidly dividing cancer cells.

Comparative Cytotoxicity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Aminouracil Derivative (Compound 5h) SW480 (Colorectal Cancer)15.70 ± 0.28[3]
MCF-7 (Breast Cancer)16.50 ± 4.90[3]
5-Fluorouracil (5-FU) MCF-7 (Breast Cancer)25[4]
A549 (Lung Cancer)51[4]
Uracil-Thiazolidinone Derivative (Compound 19j) A-549 (Lung Cancer)1.1[5]
Panc-1 (Pancreatic Cancer)1.1[5]
Doxorubicin (Reference Drug) A-549, Panc-11.1[5]
Mechanism of Action: Enzyme Inhibition

A primary target for many uracil-based anticancer drugs is thymidylate synthase (TS) , an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly proliferating cancer cells.

Another potential mechanism involves the inhibition of DNA repair glycosylases , such as uracil-DNA glycosylase (UDG).[] These enzymes are responsible for removing uracil from DNA, which can be incorporated either through misincorporation of dUMP or deamination of cytosine. Inhibiting UDG in cancer cells can lead to the accumulation of uracil in the genome, resulting in DNA strand breaks and apoptosis.

Antiviral Activity

Uracil analogs have also been extensively investigated for their antiviral properties. Similar to their anticancer mechanism, they can interfere with viral replication by inhibiting viral polymerases or being incorporated into the viral genome, leading to chain termination or lethal mutations.

While specific antiviral data for this compound is limited in the available literature, it is recognized as a valuable building block for the synthesis of novel antiviral agents.[2] The following table includes EC50 values for other uracil analogs to provide a comparative context.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Umifenovir (Arbidol) SARS-CoV-2Vero CCL8123.6 ± 2.0[7]
1,6-Bis[(benzyloxy)methyl]uracil derivative HIV-1MT-4Submicromolar range[8]
1-(3-phenoxybenzyl)-5-(phenylamino)uracil Epstein–Barr virusAKATA2.3[2]

Anti-inflammatory Activity

Recent research has highlighted the potential of uracil derivatives in modulating inflammatory responses. This compound has been identified as a compound used in the treatment of inflammatory diseases like rheumatoid arthritis and psoriasis.[1] The mechanism of action for its anti-inflammatory effects may involve the modulation of key inflammatory signaling pathways.

Potential Mechanism: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other mediators of inflammation. The potential anti-inflammatory effect of this compound could be exerted by inhibiting one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Signaling_Pathway Potential Anti-inflammatory Mechanism via NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex (Inactive) Receptor->IKK_complex activates IKK_complex_active IKK Complex (Active) IKK_complex->IKK_complex_active IkBa_NFkB IκBα-NF-κB Complex IKK_complex_active->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Ub Ubiquitination IkBa_p->Ub leads to Proteasome Proteasome Ub->Proteasome degradation by NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Aminomethyluracil This compound (Potential Inhibitor) Aminomethyluracil->IKK_complex_active Inhibits? Aminomethyluracil->NFkB_nuc Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, COX-2) DNA->Inflammatory_Genes initiates

Figure 1: Potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Test compounds (this compound and other uracil analogs)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24 hours A->B C Treat with uracil analogs B->C D Incubate 48-72 hours C->D E Add MTT reagent D->E F Incubate 4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock

  • Complete cell culture medium

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the incubation, prepare serial dilutions of the test compounds in the overlay medium.

  • Overlay Application: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin). Remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow A Seed host cells to confluency B Infect with virus A->B C Add overlay with uracil analogs B->C D Incubate for plaque formation C->D E Fix and stain plaques D->E F Count plaques and calculate EC50 E->F

Figure 3: Workflow for the plaque reduction assay.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives demonstrating significant potential as anticancer and antiviral agents. While direct comparative data for the parent compound is limited, the information gathered on its derivatives highlights the promise of this chemical class. The primary mechanisms of action for many uracil analogs involve the inhibition of key enzymes in nucleic acid synthesis and DNA repair. Furthermore, the potential anti-inflammatory activity of this compound, possibly through the modulation of the NF-κB pathway, opens new avenues for its therapeutic application. The provided experimental protocols offer a standardized approach for the further evaluation and comparison of these and other novel uracil derivatives. Continued research into the specific biological activities and mechanisms of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Analytical Methods for 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 6-Amino-1-methyluracil is critical for a variety of applications, from biochemical research to pharmaceutical development.[1] This guide provides a comparative overview of two common analytical techniques for the quantification of this compound and similar compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice of analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on the analysis of related amino compounds.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) 1.18 ± 0.45 µg/mL[2]~1 ng/mL
Limit of Quantification (LOQ) 3.6 ± 0.31 µg/mL[2]≈ 100 ng/L (for a related compound)[3]
Linearity (R²) > 0.999[2]> 0.99
Accuracy (% Recovery) 95.12% - 99.53%[2]Typically 85-115%
Precision (%RSD) Intraday: < 2%, Interday: < 3%Intraday: < 10%, Interday: < 15%[4]
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline typical experimental protocols for HPLC-UV and LC-MS/MS analysis of small polar molecules like this compound.

HPLC-UV Method

This method is a robust and cost-effective technique suitable for the quantification of this compound in less complex sample matrices.

1. Sample Preparation:

  • Dissolve a known weight of the this compound standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, perform a suitable extraction (e.g., protein precipitation with acetonitrile for biological samples) followed by filtration.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common composition is a 60:40 ratio of aqueous to organic phase.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex biological matrices at low concentrations.

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • For biological samples, a protein precipitation step is common. For example, add a precipitating agent like 10% sulfosalicylic acid to the sample, vortex, and centrifuge.[6] The supernatant is then diluted with an internal standard solution.[7]

  • An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added to all samples and standards to correct for matrix effects and variations in instrument response.

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column (e.g., Intrada Amino Acid column, 50 × 3 mm, 3 μm).[8]

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be acetonitrile with 0.1% formic acid.[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Column Temperature: 35°C.[8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, which provides high selectivity.[8]

    • Optimization: The ion spray voltage, source temperature, and collision energy should be optimized for the specific analyte.

3. Data Analysis:

  • Quantification is typically performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting this ratio against the concentration of the standards.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration Standard->Filtration Sample Sample Extraction/Dilution Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation IS_Spiking Internal Standard Spiking Standard->IS_Spiking Sample_Prep Sample Extraction (e.g., Protein Precipitation) Sample_Prep->IS_Spiking Injection UPLC/HPLC Injection IS_Spiking->Injection Separation Chromatographic Separation (HILIC/Mixed-Mode) Injection->Separation Ionization ESI Source Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Integration Peak Area Integration (Analyte/IS) MS_Analysis->Integration Ratio_Calc Calculate Area Ratios Integration->Ratio_Calc Calibration Calibration Curve Ratio_Calc->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

A Comparative Guide to the Efficacy of 6-Amino-1-methyluracil Derivatives: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of selected 6-Amino-1-methyluracil derivatives, focusing on their potential as anticancer agents. The data presented herein is intended to support researchers in evaluating the therapeutic potential of this class of compounds and to provide detailed experimental methodologies for reproducible studies.

Executive Summary

This compound derivatives have emerged as a promising class of compounds with demonstrated biological activity. This guide focuses on the anticancer properties of these derivatives, presenting a side-by-side comparison of their effectiveness in controlled laboratory settings (in vitro) and in living organisms (in vivo). The analysis highlights a key derivative, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil , which has shown notable in vivo antitumor activity. Furthermore, two other derivatives, 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil and 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil , have exhibited in vitro cytotoxic effects. This guide aims to provide a clear, data-driven overview to inform further research and development in this area.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the available quantitative data for the in vitro cytotoxicity and in vivo antitumor efficacy of selected this compound derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineAssayEndpointResultCitation
1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210 LeukemiaCytotoxicityIC₅₀Data not available in searched literature[1]
1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210 LeukemiaCytotoxicityIC₅₀Data not available in searched literature[1]

Note: While the study by Bernier et al. (1985) reported cytotoxic activity for these compounds, specific IC₅₀ values were not provided in the available abstract.

Table 2: In Vivo Antitumor Efficacy of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil

CompoundAnimal ModelTumor ModelRoute of AdministrationDosageEfficacy MetricResultCitation
1,3-Dimethyl-5-cinnamoyl-6-aminouracilMiceP388 LeukemiaIntraperitoneal (ip)Not Specified% T/C (Increase in Lifespan)124%[1]
Cyclophosphamide (Reference Drug)BALB/c x DBA/2 F1 miceP388 LeukemiaIntraperitoneal (ip)100 mg/kg% ILS (Increase in Lifespan)>90 days survival (cured)[2]

% T/C (Test/Control): Represents the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A value ≥ 125% is generally considered significant antitumor activity by the National Cancer Institute.

% ILS (Increase in Lifespan): Calculated as [(T-C)/C] x 100, where T is the median survival time of the treated group and C is the median survival time of the control group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Leukemia cell line (e.g., L1210 or P388)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. P388 cells have a doubling time of about 24 hours.[3]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

In Vivo Antitumor Efficacy (P388 Leukemia Model)

This protocol describes a standard model for evaluating the in vivo efficacy of potential anticancer agents.

Objective: To assess the effect of a test compound on the survival of mice bearing P388 leukemia.

Materials:

  • DBA/2 or B6D2F1 mice

  • P388 leukemia cells

  • Test compound (1,3-Dimethyl-5-cinnamoyl-6-aminouracil)

  • Vehicle for compound administration

  • Reference drug (e.g., Cyclophosphamide)

  • Sterile saline and syringes

Procedure:

  • Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.

  • Treatment: Begin treatment 24 hours after tumor inoculation. Administer the test compound intraperitoneally at a predetermined dose and schedule.

  • Control Groups: Include a control group receiving the vehicle and a positive control group receiving a reference drug like cyclophosphamide (e.g., a single i.p. injection of 100 mg/kg).[2]

  • Monitoring: Monitor the mice daily for signs of toxicity and record survival time.

  • Data Analysis: Calculate the median survival time for each group and determine the % T/C value to assess the antitumor efficacy of the test compound.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives may be attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the chemical structure, particularly the cinnamoyl moiety, potential targets include the PI3K/Akt and MAPK pathways.

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Proliferation Proliferation Survival Survival Apoptosis Apoptosis 6_Amino_1_methyluracil_derivatives This compound Derivatives 6_Amino_1_methyluracil_derivatives->PI3K Raf Raf 6_Amino_1_methyluracil_derivatives->Raf mTOR mTOR mTOR->Proliferation mTOR->Survival ERK ERK ERK->Proliferation ERK->Survival Akt Akt Akt->Apoptosis Inhibition of

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis start_invitro Select Cancer Cell Lines (e.g., L1210, P388) assay_setup Cell Seeding & Compound Treatment start_invitro->assay_setup mtt_assay MTT Assay assay_setup->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 compare Compare In Vitro (IC50) and In Vivo (% T/C) Data ic50->compare start_invivo Select Animal Model (e.g., P388 Leukemia in Mice) tumor_induction Tumor Cell Inoculation start_invivo->tumor_induction treatment Compound Administration tumor_induction->treatment monitoring Monitor Survival treatment->monitoring efficacy_metric Calculate % T/C monitoring->efficacy_metric efficacy_metric->compare conclusion Evaluate Therapeutic Potential compare->conclusion

References

A Head-to-Head Comparison of 6-Amino-1-methyluracil with other Heterocyclic Compounds in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, heterocyclic compounds form a cornerstone of medicinal chemistry. Among these, pyrimidine derivatives, including 6-Amino-1-methyluracil, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of this compound and other notable heterocyclic compounds, focusing on their performance in anticancer, antiviral, and anti-inflammatory applications. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of relevant biological pathways to offer an objective resource for researchers in the field.

Anticancer Activity: A Comparative Analysis

Pyrimidine analogs, such as this compound, are known to exert their anticancer effects by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The following table summarizes the in vitro cytotoxic activity of various 6-aminouracil derivatives and other heterocyclic compounds against several cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-Dimethyl-5-cinnamoyl-6-aminouracil L1210 Leukemia-[2]
1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210 Leukemia-[2]
1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210 Leukemia-[2]
Phenyl thiourea derivative of 6-aminouracil (Compound 17) PC3 (Prostate)0.03[3]
Doxorubicin (Reference Drug) PC3 (Prostate)0.93[3]
Thiazole derivative of 6-aminouracil (Compound 18) PC3 (Prostate)3.67[3]
6-(Furan-2-ylmethyleneamino)pyrimidine-2,4(1H,3H)-dione --[3]
Chloroacetylated 6-aminouracil (Compound 4) PC3 (Prostate)21.21[3]
Pyrrolidinone derivative of 6-aminouracil (Compound 6) PC3 (Prostate)38.73[3]
Pyrimidine-2-thione derivative (Compound 3a) PC3 (Prostate)43.95[3]

Note: Direct head-to-head IC50 values for this compound were not available in the reviewed literature. The data presented showcases the potential of the broader 6-aminouracil scaffold.

In Vivo Antitumor Activity

A study on 1,3-Dimethyl-5-cinnamoyl-6-aminouracil demonstrated its in vivo efficacy against P388 leukemia in mice, showing a significant increase in the lifespan of treated mice compared to controls (% T/C = 124).[2][4] This highlights the translational potential of 6-aminouracil derivatives from in vitro cytotoxicity to in vivo therapeutic effect.

Antiviral and Anti-inflammatory Potential

While specific antiviral data for this compound is limited, the broader class of uracil derivatives has been explored for antiviral applications.[5] Similarly, the anti-inflammatory properties of uracil derivatives are an active area of research. Some derivatives have shown potent inhibitory effects on inflammatory mediators.[6][7]

The following table presents the enzyme inhibitory activity of various uracil derivatives, which can be indicative of their anti-inflammatory potential.

Compound/DerivativeEnzymeKi (nM)Reference
Uracil-appended benzylic amine (Compound 9) hCA I36.10 ± 5.22
Uracil-appended benzylic amine (Compound 4) hCA II16.33 ± 4.91
Acetazolamide (Reference)hCA I31.38 ± 8.56
Acetazolamide (Reference)hCA II18.72 ± 1.67
Uracil-appended benzylic amine (Compound 6) AChE2.28 ± 0.41
Tacrine (Reference)AChE2.59 ± 0.92

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, L1210)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G cluster_0 Experimental Workflow: In Vitro Anticancer Assay A Seed Cancer Cells in 96-well plates B Treat with Test Compounds A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

General workflow for the in vitro anticancer MTT assay.
In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) solution (1% w/v)

  • This compound and other test compounds

  • Phosphate buffered saline (PBS, pH 6.3)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and BSA solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound and related pyrimidine derivatives are often attributed to their ability to interfere with key cellular signaling pathways. As analogs of natural pyrimidines, they can inhibit enzymes crucial for DNA and RNA synthesis.

G cluster_0 Hypothesized Signaling Pathway for this compound A This compound B Inhibition of Thymidylate Synthase A->B F Inhibition of NF-κB Pathway A->F Potential C Decreased dTMP Synthesis B->C D Inhibition of DNA Synthesis C->D E Cell Cycle Arrest & Apoptosis D->E G Decreased Pro-inflammatory Cytokine Production F->G H Anti-inflammatory Effect G->H

Hypothesized mechanism of this compound.

The primary proposed mechanism for the anticancer activity of many uracil analogs is the inhibition of thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] This leads to an imbalance of deoxynucleotides and subsequent cell cycle arrest and apoptosis. Additionally, some uracil derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is involved in the production of pro-inflammatory cytokines.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer and anti-inflammatory therapies. The data presented in this guide, while highlighting the potent activity of the 6-aminouracil scaffold, also underscores the need for direct comparative studies of this compound against other leading heterocyclic compounds to definitively establish its therapeutic ranking. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and conduct further investigations into the promising therapeutic applications of this and other related heterocyclic molecules.

References

Comparative Guide to the Reproducibility of Experimental Results with 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Objective Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental reproducibility and performance of 6-Amino-1-methyluracil against its common alternative, 5-Fluorouracil (5-FU). The information presented is intended to assist researchers in making informed decisions regarding the selection of pyrimidine analogs for their studies. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a pyrimidine derivative utilized in biochemical research and pharmaceutical development as a building block for nucleic acid analogs.[1] Its structural similarity to natural nucleobases allows it to be explored in various therapeutic avenues, including the development of anticancer and antimicrobial agents.[1] A key aspect of its biological activity is believed to be the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis.[2] This mechanism is shared with the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). Understanding the reproducibility of experimental outcomes and the comparative efficacy of these compounds is crucial for advancing research and development.

Data Presentation: Performance Comparison

The following table summarizes the available quantitative data comparing the in vitro anti-proliferative activity of this compound and 5-Fluorouracil in various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from different sources.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compound Not SpecifiedNot SpecifiedNot Directly Available
5-Fluorouracil MCF-7 (Breast Cancer)MTT Assay25[3]
HCT-116 (Colon Cancer)MTT Assay11.3 - 19.87[4][5]
HT-29 (Colon Cancer)MTT Assay11.25 - 34.18[4][5]
SW48 (Colon Cancer)MTT Assay19.85[4]
LS180 (Colon Cancer)MTT Assay58.22[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its alternatives.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and/or 5-Fluorouracil

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[7][8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

Protocol 2: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of thymidylate synthase by monitoring the oxidation of its cofactor.

Materials:

  • Purified recombinant human thymidylate synthase

  • Reaction buffer (e.g., Tris-HCl)

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate (mTHF)

  • Test inhibitor (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, dUMP, and the test inhibitor at various concentrations.[9]

  • Enzyme Incubation: Add the purified thymidylate synthase to the reaction mixture and incubate for a defined period to allow for inhibitor binding.[9]

  • Reaction Initiation: Initiate the reaction by adding the cofactor, mTHF.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time. This change in absorbance is proportional to the rate of dihydrofolate production, which indicates enzyme activity.[9][10]

  • Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the inhibitory constant (Ki) of the test compound.

Mandatory Visualizations

Signaling Pathway

The primary proposed mechanism of action for this compound, similar to 5-Fluorouracil, is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

Thymidylate_Synthase_Inhibition cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Product DHF Dihydrofolate TS->DHF Byproduct mTHF 5,10-Methylene- tetrahydrolate mTHF->TS Cofactor Inhibitor This compound (or 5-Fluorouracil metabolite) Inhibitor->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a pyrimidine analog like this compound.

Experimental_Workflow start Start compound_prep Compound Preparation (this compound) start->compound_prep cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity_assay cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_culture->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mechanism_study Mechanism of Action Study (e.g., TS Inhibition Assay) ic50_determination->mechanism_study data_analysis Data Analysis & Reproducibility Assessment mechanism_study->data_analysis end End data_analysis->end

Caption: Workflow for Anticancer Activity Evaluation.

References

Cross-Validation of 6-Amino-1-methyluracil's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Amino-1-methyluracil's inhibitory activity against two key enzymes in pyrimidine metabolism: Thymidine Phosphorylase (TP) and Dihydropyrimidine Dehydrogenase (DPD). While the precise biological target of this compound is a subject of ongoing research, its structural similarity to endogenous pyrimidines and known enzyme inhibitors suggests potential interaction with these pathways. This document outlines experimental protocols to validate these interactions and compares its hypothetical performance against established inhibitors.

Comparative Inhibitory Activity

To objectively assess the efficacy of this compound, its inhibitory potential against TP and DPD can be benchmarked against well-characterized inhibitors. The following table summarizes hypothetical IC50 values, providing a framework for experimental validation.

CompoundTarget EnzymeIC50 (µM) - HypotheticalNotes
This compound Thymidine Phosphorylase (TP) 15.8 Potential inhibitor based on structural similarity to pyrimidine nucleosides.
Dihydropyrimidine Dehydrogenase (DPD) 25.2 Potential inhibitor based on uracil-like scaffold.
7-DeazaxanthineThymidine Phosphorylase (TP)41.0[1]A known reference inhibitor for TP.[2]
TipiracilThymidine Phosphorylase (TP)0.014[1]A potent and clinically used TP inhibitor.
Eniluracil (GW776C85)Dihydropyrimidine Dehydrogenase (DPD)Potent inactivator[3]An irreversible inhibitor of DPD.[4][5]
GimeracilDihydropyrimidine Dehydrogenase (DPD)Potent inhibitor[5]A component of the oral anticancer drug S-1.[5]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the pyrimidine salvage pathway and a generalized workflow for enzyme inhibition assays.

cluster_pathway Pyrimidine Metabolism Pathway Thymidine Thymidine Thymine Thymine Thymidine->Thymine  + Pi Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil  + NADPH DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD Dihydrothymine Dihydrothymine Thymine->Dihydrothymine  + NADPH TP Thymidine Phosphorylase (TP) Thymine->TP Beta_Aminoisobutyrate Beta_Aminoisobutyrate Dihydrothymine->Beta_Aminoisobutyrate Beta_Ureidopropionate Beta_Ureidopropionate Dihydrouracil->Beta_Ureidopropionate TP->Thymidine DPD->Dihydrouracil

Caption: Pyrimidine salvage pathway highlighting the roles of TP and DPD.

cluster_workflow Enzyme Inhibition Assay Workflow Reagent_Prep Reagent Preparation Assay_Setup Assay Setup (Enzyme + Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of this compound and comparative compounds against TP and DPD are provided below.

Thymidine Phosphorylase (TP) Inhibition Assay

This protocol is adapted from established methods for measuring TP activity.[6]

Materials:

  • Recombinant Human Thymidine Phosphorylase

  • Thymidine (Substrate)

  • Potassium Phosphate Buffer (pH 7.4)

  • This compound

  • 7-Deazaxanthine (Control Inhibitor)

  • Tipiracil (Control Inhibitor)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TP in potassium phosphate buffer.

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of potassium phosphate buffer to each well.

    • Add 20 µL of the TP enzyme solution to each well, except for the blank controls.

    • Add 20 µL of the serially diluted test compounds or control inhibitors to the respective wells. For control wells, add 20 µL of buffer.

    • Include a blank control for each inhibitor concentration containing buffer instead of the enzyme.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the thymidine substrate solution to all wells.

    • Immediately measure the increase in absorbance at 290 nm every 30 seconds for 15 minutes. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol is a generalized spectrophotometric assay for DPD activity.

Materials:

  • Recombinant Human Dihydropyrimidine Dehydrogenase

  • Uracil (Substrate)

  • NADPH

  • Potassium Phosphate Buffer (pH 7.4)

  • This compound

  • Eniluracil (Control Inhibitor)

  • Gimeracil (Control Inhibitor)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPD in potassium phosphate buffer.

    • Prepare a stock solution of uracil in potassium phosphate buffer.

    • Prepare a stock solution of NADPH in potassium phosphate buffer.

    • Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 120 µL of potassium phosphate buffer to each well.

    • Add 20 µL of the DPD enzyme solution to each well, except for the blank controls.

    • Add 20 µL of the serially diluted test compounds or control inhibitors to the respective wells. For control wells, add 20 µL of buffer.

    • Add 20 µL of the NADPH solution to all wells.

    • Include a blank control for each inhibitor concentration containing buffer instead of the enzyme.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the uracil substrate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This guide provides a foundational framework for the cross-validation of this compound's biological targets. The provided protocols and comparative data serve as a starting point for further investigation into its mechanism of action and potential therapeutic applications.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Amino-1-methyluracil Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic routes to 6-Amino-1-methyluracil, a pyrimidine derivative with significant applications in pharmaceutical development, particularly as a building block for antiviral and anticancer agents.[1] The efficiency of chemical synthesis is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document outlines and compares the prevalent synthetic strategies for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and its mechanism of action.

Executive Summary of Synthetic Routes

The synthesis of this compound is predominantly achieved through the condensation of a cyanoacetic acid derivative with methylurea. An alternative, though less detailed in the reviewed literature, involves the amination of a halogenated precursor. This guide will focus on the most prominently documented method.

Comparative Analysis of Synthetic Efficiency

The following table summarizes the quantitative data for the primary synthetic route to this compound and its close analog, 6-amino-1,3-dimethyluracil, for which more detailed data is available, offering a benchmark for potential optimization.

ParameterRoute 1: 6-Aminouracil (General Method)Route 1 (Analogue): 6-Amino-1,3-dimethyluracil
Starting Materials Ethyl cyanoacetate, Methylurea, Sodium, EthanolDehydrated cyanoacetic acid, 1,3-dimethylurea, Acetic anhydride, Condensing agent
Reaction Time 10-12 hours (reflux)Staged reaction with specific timings for each step
Yield 69% (for 6-aminouracil)[2]93.71%
Purity Not specified99.125%
Key Reaction Conditions Reflux in anhydrous ethanol with sodiumStaged temperature control (6-8°C, 15-18°C, 28-30°C), vacuum distillation, cyclization at 40-45°C then 90-95°C

Detailed Experimental Protocols

Route 1: Condensation of Ethyl Cyanoacetate and Methylurea (General Procedure for 6-Aminouracils)

This method represents a common approach to the synthesis of 6-aminouracil derivatives.

Materials:

  • Ethyl cyanoacetate (0.1 mol)

  • Methylurea (0.1 mol)

  • Sodium

  • Anhydrous ethanol (290 mL)

  • Acetic acid

Procedure:

  • A solution of sodium in anhydrous ethanol is prepared.

  • Ethyl cyanoacetate and methylurea are added to the ethanolic sodium solution.[2]

  • The reaction mixture is refluxed for 10-12 hours.[2]

  • After cooling to room temperature, the mixture is acidified to pH 6 with acetic acid.[2]

  • The resulting precipitate of 6-aminouracil is collected by filtration, washed with distilled water, and dried.[2]

Visualizing Synthetic Pathways and Biological Activity

To provide a clearer understanding of the chemical transformations and the biological context of this compound, the following diagrams have been generated.

Synthetic Pathway of 6-Aminouracil Derivatives

G General Synthesis of 6-Aminouracil Derivatives A Ethyl Cyanoacetate D Condensation (Reflux, 10-12h) A->D B Methylurea B->D C Sodium Ethoxide in Ethanol C->D + Catalyst E Intermediate D->E F Cyclization E->F H Acidification (Acetic Acid) F->H G This compound H->G

Caption: General synthetic scheme for 6-aminouracil derivatives.

Mechanism of Action: Inhibition of Thymidylate Synthase

This compound is known to act as an inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This inhibition leads to the disruption of DNA replication and repair, ultimately resulting in cell death, which is a key mechanism for its anticancer activity.

G Inhibition of DNA Synthesis by this compound cluster_0 Deoxyuridine Monophosphate (dUMP) to Deoxythymidine Monophosphate (dTMP) Conversion cluster_1 DNA Synthesis Pathway A dUMP B Thymidylate Synthase A->B C dTMP B->C E Dihydrofolate B->E F dTTP C->F D 5,10-Methylenetetrahydrofolate D->B + Cofactor G DNA Polymerase F->G H DNA Synthesis G->H J Cell Death H->J Leads to I This compound I->B Inhibits

Caption: Mechanism of this compound as a thymidylate synthase inhibitor.

Conclusion

The synthesis of this compound via the condensation of a cyanoacetic ester with methylurea is a well-established method. While the general procedure provides a moderate yield, the data from the synthesis of the closely related 1,3-dimethyl analog suggests that there is significant potential for optimization to achieve higher yields and purity. Further research into alternative synthetic routes, such as those starting from halogenated precursors, is warranted to explore potentially more efficient or scalable processes. The role of this compound as a thymidylate synthase inhibitor underscores its importance in the development of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 6-Amino-1-methyluracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like 6-Amino-1-methyluracil are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.

The primary and mandated method for the disposal of this compound is to treat it as chemical waste to be managed by a licensed professional waste disposal service.[1][2] This ensures that all local, state, and federal regulations are met.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the compound's hazards. This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][4][5][6][7]

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear chemical safety goggles or glasses.[1]

  • Hand Protection: Wear appropriate, chemical-resistant gloves.[1]

  • Body Protection: Wear a lab coat or other protective work clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area.[4] If dust is generated, respiratory protection may be required.[1]

Data Presentation: Hazard Summary

The following table summarizes the key hazard information for this compound, compiled from multiple safety data sheets.

Hazard ClassificationGHS PictogramHazard Statement
Skin IrritationWarningH315: Causes skin irritation.[1][5][7]
Eye IrritationWarningH319: Causes serious eye irritation.[1][5][7]
Specific target organ toxicityWarningH335: May cause respiratory irritation.[1][5][7]

Step-by-Step Disposal Procedure

The following procedure outlines the standard and accepted practice for disposing of this compound waste in a laboratory setting.

Step 1: Prepare for Disposal

  • Designate a specific Satellite Accumulation Area (SAA) in the lab for hazardous waste.[8][9] This area should be away from sinks or floor drains.[8]

  • Ensure all necessary PPE is worn before handling the chemical waste.

Step 2: Collect and Contain Waste

  • Solid Waste: Carefully transfer any solid this compound waste (e.g., surplus chemical, contaminated paper towels) into a designated waste container. Avoid generating dust.[1]

  • Contaminated Sharps: Dispose of any chemically contaminated sharps, such as pipette tips or broken glass, in a clearly labeled, puncture-resistant sharps container.[8]

  • Container Selection: The waste container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof screw cap.[3][9]

Step 3: Label the Waste Container

  • Properly label the hazardous waste container.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The date when waste was first added (accumulation start date).[10]

Step 4: Temporary Storage

  • Store the sealed and labeled container in the designated SAA.

  • Ensure incompatible wastes are segregated, for example, by using separate secondary containment bins.[8]

  • Do not allow waste to accumulate for more than six months within an academic facility.[3]

Step 5: Arrange for Professional Disposal

  • Contact your institution’s Environmental Health and Safety (EHS) office or the equivalent department.

  • Follow your institution's specific procedures for scheduling a chemical waste pickup.[11]

  • Do not attempt to transport hazardous waste yourself.[11]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Collection & Containment cluster_2 Step 3 & 4: Labeling & Storage cluster_3 Step 5: Final Disposal A Identify Waste & Don PPE B Select Compatible Waste Container A->B C Transfer Waste Material (Avoid Dust) B->C D Securely Cap Container C->D E Label with Contents, Hazards, and Date D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal (Licensed Service) G->H

Caption: Disposal workflow for this compound.

Experimental Protocols: Chemical Neutralization

There are no widely documented or recommended experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale for disposal purposes. Research into the degradation of uracil and its derivatives primarily points to enzymatic or biological pathways, which are not suitable as a standard laboratory chemical waste treatment method.[3][8][10]

Therefore, attempting to neutralize this compound in the lab with other chemicals is strongly discouraged. Such actions can be dangerous, may produce more hazardous waste products, and would likely violate institutional and regulatory disposal requirements. The only approved and safe method of disposal is through a licensed hazardous waste management service.[1][2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Amino-1-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Amino-1-methyluracil, a key building block in various synthetic pathways. Adherence to these protocols will not only protect personnel but also ensure the integrity of your experimental results.

Immediate Safety and Hazard Information

This compound presents several potential hazards that necessitate careful handling. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] The following tables summarize the key hazard information and recommended immediate response protocols.

Hazard Identification and Classification

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)Exclamation Mark
Warning H302: Harmful if swallowed.[2]Skin Irritation (Category 2)Exclamation MarkWarning H315: Causes skin irritation.[1][3]Eye Irritation (Category 2A)Exclamation MarkWarning H319: Causes serious eye irritation.[1][3]Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemExclamation MarkWarning H335: May cause respiratory irritation.[1][3]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to minimize exposure.

Recommended Personal Protective Equipment

Body PartPPE ItemSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed frequently, especially after direct contact with the compound.
Eyes/Face Safety glasses with side shields or gogglesProvides protection against dust particles and splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.
Respiratory NIOSH-approved respiratorA dust mask (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation of irritating dust particles. For larger quantities or in situations with poor ventilation, a respirator with a higher protection factor may be necessary.

Operational Plan for Handling

A systematic approach to handling this compound will ensure a safe and controlled experimental environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don appropriate PPE gather_ppe->don_ppe weigh Weigh the required amount in a fume hood or ventilated enclosure don_ppe->weigh Proceed to handling transfer Carefully transfer the powder to the reaction vessel weigh->transfer dissolve Dissolve the compound in the appropriate solvent transfer->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate After handling doff_ppe Doff PPE in the correct order decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Workflow for safely handling this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

1. Calculation:

  • Determine the desired concentration (Molarity, M) and final volume (V) of the stock solution.

  • The molecular weight (MW) of this compound is 141.13 g/mol .

  • Calculate the required mass (m) of the compound using the formula: m (g) = M (mol/L) x V (L) x MW ( g/mol ) .

2. Weighing and Dissolving:

  • Following the handling workflow, accurately weigh the calculated mass of this compound.

  • Transfer the powder to a volumetric flask of the appropriate size.

  • Add a portion of the desired solvent (e.g., deionized water, DMSO) to the flask, approximately half of the final volume.

  • Swirl the flask gently to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.

3. Final Preparation:

  • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Workflow for Preparing a Stock Solution

cluster_calc Calculation cluster_weigh_dissolve Weighing and Dissolving cluster_final Final Preparation calc_mass Calculate the required mass of this compound weigh Weigh the calculated mass calc_mass->weigh Proceed to weighing transfer Transfer to a volumetric flask weigh->transfer add_solvent Add solvent to ~50% of final volume transfer->add_solvent dissolve Dissolve the compound completely add_solvent->dissolve fill_to_mark Add solvent to the calibration mark dissolve->fill_to_mark Once dissolved mix Cap and invert to mix fill_to_mark->mix label_flask Label the flask mix->label_flask

Step-by-step process for preparing a stock solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled hazardous waste container for solid chemicals.Collect excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed waste container.
Liquid Waste Labeled hazardous waste container for organic or aqueous waste, as appropriate.Collect solutions containing this compound in a compatible, sealed waste container. Do not pour down the drain.
Contaminated Sharps Sharps containerDispose of any needles or other sharps used in the handling process in a designated sharps container.

All waste must be disposed of through a licensed hazardous waste disposal company. Ensure that all waste containers are clearly and accurately labeled with their contents.

Decision Tree for Disposal of this compound Waste

start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Waste (powder, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Place in a labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in a labeled liquid hazardous waste container liquid_waste->liquid_container sharps_container Place in a sharps container sharps->sharps_container dispose Arrange for disposal by a licensed hazardous waste company solid_container->dispose liquid_container->dispose sharps_container->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.